molecular formula C9H5FIN B1284323 8-Fluoro-3-iodoquinoline CAS No. 866782-59-4

8-Fluoro-3-iodoquinoline

Cat. No.: B1284323
CAS No.: 866782-59-4
M. Wt: 273.05 g/mol
InChI Key: PFDRCQPNBZLTJQ-UHFFFAOYSA-N
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Description

8-Fluoro-3-iodoquinoline is a useful research compound. Its molecular formula is C9H5FIN and its molecular weight is 273.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDRCQPNBZLTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585324
Record name 8-Fluoro-3-iodoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866782-59-4
Record name 8-Fluoro-3-iodoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866782-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 8-Fluoro-3-iodoquinoline from 2-fluoroaniline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 8-Fluoro-3-iodoquinoline from 2-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing this compound, a valuable heterocyclic compound for pharmaceutical research and development. The synthesis commences with the commercially available starting material, 2-fluoroaniline, and proceeds through a two-step sequence involving a classical quinoline ring formation followed by a regioselective iodination. This document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the overall workflow.

Overall Synthetic Strategy

The synthesis of this compound from 2-fluoroaniline is efficiently achieved in two primary steps:

  • Skraup Synthesis: Formation of the 8-fluoroquinoline core via the acid-catalyzed cyclization of 2-fluoroaniline with glycerol.

  • Electrophilic Iodination: Regioselective introduction of an iodine atom at the C3 position of the 8-fluoroquinoline ring.

This strategy leverages the robust and well-established Skraup reaction for the initial heterocycle formation and a targeted electrophilic aromatic substitution for the final functionalization.

Experimental Workflow and Logic

The logical progression of the synthesis, from starting materials to the final product, including the key intermediate and reaction types, is illustrated below.

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Electrophilic Iodination A 2-Fluoroaniline D 8-Fluoroquinoline (Intermediate) A->D Heat (Reflux) B Glycerol B->D Heat (Reflux) C H₂SO₄ (catalyst) Nitrobenzene (oxidant) C->D Heat (Reflux) E Iodine Monochloride (ICl) Acetic Acid (solvent) F This compound (Final Product) D->F E->F Stir at RT

Caption: Synthetic workflow for this compound production.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Fluoroquinoline via Skraup Reaction

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.[1] In this initial step, 2-fluoroaniline is cyclized to form the key intermediate, 8-fluoroquinoline. The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline.[2][3] Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring system.[4]

Reaction Scheme:

2-Fluoroaniline + Glycerol --(H₂SO₄, Nitrobenzene)--> 8-Fluoroquinoline

Experimental Protocol:

  • Caution: The Skraup reaction is notoriously exothermic and can become violent.[1] The reaction must be performed in a large-capacity flask within a well-ventilated fume hood, and cooling should be readily available. The addition of a moderator like ferrous sulfate is recommended to control the reaction rate.[3]

  • To a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluoroaniline (1.0 mol, 111.12 g) and anhydrous glycerol (2.5 mol, 230.23 g).

  • Slowly and with vigorous stirring, add concentrated sulfuric acid (2.0 mol, 108.8 mL) to the mixture. An initial exothermic reaction will occur; maintain the temperature below 120°C using an ice-water bath.

  • Once the initial exotherm has subsided, add nitrobenzene (1.2 mol, 123.11 mL) which acts as both an oxidizing agent and a solvent.[4]

  • Heat the mixture cautiously to initiate the reaction. Once the reaction begins (indicated by vigorous boiling), remove the external heat source immediately. The reaction should proceed under its own exotherm. If the reaction becomes too vigorous, assist the reflux condenser by applying a wet towel to the flask.

  • After the spontaneous boiling ceases, heat the mixture under reflux for an additional 3-4 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to approximately 80-90°C and then carefully dilute with water (2 L).

  • Transfer the mixture to a steam distillation apparatus. Steam distill to remove unreacted nitrobenzene and other volatile byproducts.

  • Make the residue in the distillation flask strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling the flask.

  • Steam distill the alkaline mixture to isolate the crude 8-fluoroquinoline as an oil.

  • Purify the crude product by extraction into diethyl ether, drying over anhydrous magnesium sulfate, filtering, and removing the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

Compound CAS No. Molecular Formula MW ( g/mol ) Boiling Point (°C)
8-Fluoroquinoline394-68-3C₉H₆FN147.15238.4 ± 13.0 at 760 mmHg[5]
Parameter Value
Typical Yield 60-70%
Purity (Post-distillation) >95%
Appearance Colorless to pale yellow liquid
Step 2: Synthesis of this compound

This step involves the direct C-H iodination of the 8-fluoroquinoline intermediate. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, but the reaction can be driven to completion using a potent iodinating agent like iodine monochloride (ICl) in an acidic medium. This method provides good regioselectivity for the C3 position.[6]

Reaction Scheme:

8-Fluoroquinoline + ICl --(Acetic Acid)--> this compound

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve 8-fluoroquinoline (0.1 mol, 14.72 g) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Prepare a solution of iodine monochloride (0.11 mol, 17.87 g) in glacial acetic acid (50 mL).

  • Add the iodine monochloride solution dropwise to the stirred quinoline solution over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a beaker containing 500 mL of ice-water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Compound CAS No. Molecular Formula MW ( g/mol ) Appearance
This compound866782-59-4C₉H₅FIN273.05Powder/Solid[7][8]
Parameter Value
Typical Yield 75-85%
Purity (Post-recrystallization) >98%
¹H NMR, ¹³C NMR, MS Consistent with the proposed structure.

References

The Potent World of Fluorinated Quinolines: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged structure has unlocked a new dimension of pharmacological potential, significantly enhancing metabolic stability, binding affinity, and overall biological activity. This technical guide provides an in-depth exploration of the biological activity screening of fluorinated quinolines, offering detailed experimental protocols, summarized quantitative data, and visual representations of key mechanisms and workflows to aid researchers in this dynamic field.

Spectrum of Biological Activities

Fluorinated quinolines exhibit a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic areas. The introduction of fluorine can dramatically alter the electronic properties and lipophilicity of the parent molecule, leading to enhanced potency and an expanded spectrum of action.[1][2]

Antimicrobial Activity

Perhaps the most well-established role of fluorinated quinolines is in antibacterial therapy. The fluoroquinolone class of antibiotics, characterized by a fluorine atom typically at the C-6 position, has been a mainstay in treating a wide range of bacterial infections.[2][3]

Mechanism of Action: Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting their ligase activity, fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately, cell death.[6] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the more sensitive target in Gram-positive bacteria.[4]

Anticancer Activity

The success of quinoline-based compounds in chemotherapy has spurred investigation into their fluorinated analogs as potent anticancer agents. These compounds have demonstrated significant efficacy against various cancer cell lines, including aggressive subtypes like triple-negative breast cancer (TNBC).[7][8]

Mechanism of Action: The anticancer effects of fluorinated quinolines are often multifactorial.[9] Similar to their antibacterial mechanism, some derivatives inhibit human topoisomerases I and II, leading to DNA damage, cell cycle arrest (commonly at the G2/M phase), and apoptosis.[2][9] Another key mechanism involves the induction of reactive oxygen species (ROS), which creates oxidative stress within cancer cells, triggering cell death pathways.[7][8]

Antiviral Activity

The versatility of the fluorinated quinoline scaffold extends to antiviral applications. While initially explored for their antibacterial properties, subsequent modifications have yielded compounds with significant activity against a range of viruses.[10][11]

Mechanism of Action: The antiviral mechanisms can be diverse. For instance, certain fluorinated quinoline derivatives have shown activity against HIV by inhibiting the Tat-TAR interaction, a critical step in viral transcription.[10][11] Others have demonstrated efficacy against viruses like vaccinia virus and papovaviruses.[10][11] Computational studies have also suggested that fluorine-based quinolines could be potent inhibitors of proteins involved in SARS-CoV-2 assembly.[12]

Antifungal and Other Activities

Beyond the major areas above, fluorinated quinolines have also been investigated for other therapeutic properties. A number of novel fluorinated quinoline analogs have been synthesized and tested, showing good antifungal activity against various phytopathogenic fungi.[13][14] The quinoline core is also historically significant in the development of antimalarial drugs.[15]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of various fluorinated quinoline derivatives as reported in the literature.

Table 1: Anticancer Activity of Selected Fluorinated Quinolines

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
6a MDA-MB-468 (TNBC)IC502.5 - 5[7]
6b MDA-MB-468 (TNBC)IC502.5 - 5[7]
6d MDA-MB-468 (TNBC)IC502.5 - 5[7]
6f MDA-MB-468 (TNBC)IC502.5 - 5[7]
6d MCF7 (Breast Cancer)IC5012.0[7]
6e MDA-MB-468 (TNBC)IC5020.0[7]
6e MCF7 (Breast Cancer)IC5060.0[7]

Table 2: Antimicrobial Activity of CS-940 (a trifluorinated quinolone)

Bacterial SpeciesMIC90 (µg/mL)Reference
Acinetobacter spp.0.03[16]
Stenotrophomonas maltophilia2[16]
Haemophilus influenzae≤ 0.06[16]
Moraxella catarrhalis≤ 0.06[16]
Neisseria spp.≤ 0.06[16]
Streptococcus spp.≤ 2[16]
Enterococcus faecium4[16]

Table 3: Antifungal Activity of Selected Fluorinated Quinolines at 50 µg/mL

Compound IDFungal StrainInhibition (%)Reference
2b Sclerotinia sclerotiorum>80[13]
2e Sclerotinia sclerotiorum>80[13]
2f Sclerotinia sclerotiorum>80[13]
2k Sclerotinia sclerotiorum>80[13]
2n Sclerotinia sclerotiorum>80[13]
2g Rhizoctonia solani80.8[13][14]
2g Rhizoctonia solani80.8[14]
2f Physalospora piricola76.0[13]
2k Physalospora piricola76.0[13]
2n Physalospora piricola76.0[13]
2n Cercospora arachidicola60.0[13]
2f Phytophthora capsici58.1[13]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable screening of biological activity. Below are methodologies for key assays.

Synthesis of Fluorinated Quinolines

A common synthetic route involves the reaction of a fluorinated aniline with a suitable three-carbon reagent. For example, novel fluorinated quinoline analogues have been synthesized using 2-fluoroaniline and ethyl 2-methylacetoacetate as raw materials.[13] Another approach involves a Suzuki coupling reaction, where a bromo-quinoline intermediate is reacted with a corresponding boronic acid in the presence of a palladium catalyst to yield the final fluorinated quinoline derivatives.[7]

  • Example Protocol (Suzuki Coupling): To a solution of ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate (1.0 equiv) in a DMF:H₂O mixture (10:1), the corresponding boronic acid (1.2 equiv) and Na₂CO₃ are added. The mixture is degassed and placed under an inert nitrogen atmosphere. Tetrakis(triphenylphosphine)palladium(0) is added as a catalyst, and the reaction is heated at 80°C for 16 hours. After completion, the crude product is purified by flash column chromatography.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth as a diluent.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the fluorinated quinoline compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy Studies

Promising compounds identified from in vitro screening are often advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[17][18]

  • Mouse Infection Model (Antimicrobial): Mice are infected with a pathogenic bacterial strain. Treatment groups receive the test compound (e.g., via oral gavage or intraperitoneal injection), a vehicle control, or a standard antibiotic. The efficacy is evaluated by monitoring survival rates or bacterial load in target organs.[17]

  • Xenograft Model (Anticancer): Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor volume and body weight are monitored throughout the study to assess anti-tumor efficacy and toxicity.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) help to clarify complex relationships and processes.

experimental_workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Validation synthesis Synthesis of Fluorinated Quinolines purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (IC50 - MTT) purification->anticancer antiviral Antiviral Assays (Plaque Reduction) purification->antiviral moa Target Identification (e.g., Topoisomerase Assay) anticancer->moa pathway Pathway Analysis moa->pathway animal_models Animal Efficacy Models (Infection/Xenograft) moa->animal_models toxicity Toxicology Studies animal_models->toxicity antimicrobial_moa fq Fluorinated Quinolone gyrase DNA Gyrase fq->gyrase Inhibits topoIV Topoisomerase IV fq->topoIV Inhibits dna_complex Stabilized Quinolone- Enzyme-DNA Complex gyrase->dna_complex topoIV->dna_complex replication_block Replication Fork Blockage dna_complex->replication_block ds_breaks Double-Strand DNA Breaks replication_block->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death anticancer_pathway cluster_topo Topoisomerase Inhibition cluster_ros Oxidative Stress fq Fluorinated Quinolone topo Human Topoisomerase I/II fq->topo ros Induction of ROS fq->ros dna_damage DNA Damage topo->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis (Cancer Cell Death) ros->apoptosis cell_cycle_arrest->apoptosis

References

The Strategic Role of 8-Position Fluorine in Quinoline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged bicyclic heterocyclic system that forms the core of numerous therapeutic agents. Its versatility allows for substitutions at various positions, leading to a wide array of biological activities. In the realm of medicinal chemistry, the introduction of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the role of fluorine substitution at the 8-position of the quinoline ring, a modification that has proven to be pivotal in enhancing the therapeutic potential of this important class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the effects of 8-fluorination on physicochemical properties, biological activity, and metabolic stability, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Impact of 8-Fluorination on Physicochemical Properties

The introduction of a fluorine atom at the 8-position of the quinoline nucleus induces significant changes in the molecule's electronic and steric properties, which in turn affect its lipophilicity and basicity. Fluorine is the most electronegative element, and its presence on the quinoline ring withdraws electron density through a negative inductive effect (-I). This electronic perturbation can influence the molecule's interaction with biological targets and its pharmacokinetic profile.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule.

Basicity (pKa)

The basicity of the quinoline nitrogen is a key determinant of its interaction with biological targets and its solubility at physiological pH. The electron-withdrawing nature of the fluorine atom at the 8-position reduces the electron density on the quinoline nitrogen, thereby decreasing its basicity and lowering its pKa value.

CompoundLogPpKa
Quinoline 2.034.90
8-Fluoroquinoline 2.19[1]1.93[2]

The Role of 8-Fluorination in Modulating Biological Activity

The 8-fluoro substituent has been instrumental in the development of potent antibacterial and anticancer agents derived from the quinoline scaffold.

Antibacterial Activity

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[3][4]. The presence of a fluorine atom, often at the C6-position, is a hallmark of this class. However, modifications at other positions, including C8, have been explored to enhance potency and overcome resistance. While the 6-fluoro group is more common, the 8-position has been substituted with various groups to modulate activity. For instance, some studies have explored 8-nitrofluoroquinolone derivatives, indicating that this position is a viable point for modification to tune antibacterial properties[5][6].

CompoundOrganismMIC (µg/mL)Reference
7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid S. aureus0.97[5]
E. coli4.7[5]
Ciprofloxacin derivative 9d (p-toluidine) S. aureus3.5[5]
Ciprofloxacin derivative 9e (p-chloroaniline) S. aureus4.0[5]
Anticancer Activity

There is growing interest in repurposing fluoroquinolones as anticancer agents[7][8][9]. Their mechanism of action in cancer cells is believed to involve the inhibition of mammalian topoisomerase II, leading to DNA damage and apoptosis[8]. Furthermore, some quinoline derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt pathways. The substitution pattern on the quinoline ring is crucial for this activity, and the 8-position offers an opportunity for modification to enhance anticancer potency[10].

Compound/Derivative ClassCancer Cell LineIC50Reference
Ciprofloxacin Derivative 8 MCF-7 (Breast)17.34 µM[7]
Fluoroquinolone-diphenyl ether hybrid 18a U87mg (Glioma)11.30 µM[7]
Fluoroquinolone-diphenyl ether hybrid 18b U87mg (Glioma)10.40 µM[7]
Ortho-phenol chalcone derivative of ciprofloxacin A549 (Lung)27.71 µM[8]
HepG2 (Liver)22.09 µM[8]

Enhancing Metabolic Stability through 8-Fluorination

A significant challenge in drug development is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile. The carbon-hydrogen (C-H) bond is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. The carbon-fluorine (C-F) bond is considerably stronger and more stable than the C-H bond, making it resistant to metabolic cleavage. Introducing a fluorine atom at a metabolically vulnerable position, such as C8, can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability[11].

ParameterDescription
Half-life (t1/2) Time required for the concentration of the drug to decrease by half.
Intrinsic Clearance (Clint) The measure of the metabolic capacity of the liver for a drug.

While specific data for 8-fluoroquinoline derivatives' metabolic stability is not abundant in the provided search results, the principle of using fluorine to block metabolism is a well-established strategy in medicinal chemistry[11].

Key Experimental Protocols

General Synthesis of 8-Fluoroquinoline Derivatives

The synthesis of fluoroquinolone derivatives often involves a multi-step process. A common strategy is the Gould-Jacobs reaction, followed by N-alkylation and nucleophilic aromatic substitution.

  • Starting Material: A suitably substituted aniline (e.g., 2-fluoroaniline for an 8-fluoroquinoline core if the cyclization proceeds in a certain manner, though more complex starting materials are common).

  • Condensation: The aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Cyclization: The intermediate is heated at high temperatures (e.g., in diphenyl ether) to induce cyclization and form the 4-hydroxyquinoline-3-carboxylate ester.

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH) or acid.

  • N-Alkylation: The nitrogen at position 1 is alkylated (e.g., with cyclopropyl bromide) to introduce the desired substituent.

  • Modification at C7: A leaving group at the C7 position (often a chlorine) is displaced by a nucleophile (e.g., a piperazine derivative) to introduce the final side chain.

This is a generalized scheme, and specific syntheses can vary significantly.[5][12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The 8-fluoroquinoline derivative is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. Positive and negative controls are included in each assay.[3]

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 8-fluoroquinoline derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14]

In Vitro Microsomal Stability Assay

This assay measures the rate of metabolism of a compound by liver microsomes.

  • Preparation of Reaction Mixture: A reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specific concentration (e.g., 1 µM) is prepared.[15][16][17]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH. A control incubation without NADPH is also run to assess non-enzymatic degradation.[15][17]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[15][16]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins. An internal standard is often included in the stop solution.[15][17]

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[15][17]

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (Clint).[17][18]

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate relevant workflows and signaling pathways.

G Generic Workflow for Screening 8-Fluoroquinoline Derivatives cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Synthesis of 8-Fluoroquinoline Derivatives B Purification & Structural Characterization (NMR, MS) A->B C Physicochemical Profiling (pKa, LogP, Solubility) B->C D Biological Activity Screening (e.g., MIC, IC50) C->D E Metabolic Stability Assay (Microsomes, Hepatocytes) D->E F SAR Analysis E->F G Selection of Lead Compounds F->G

Workflow for 8-Fluoroquinoline Derivative Screening

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Regulates Transcription Inhibitor 8-Fluoroquinoline Derivative (Potential Inhibitor) Inhibitor->EGFR Inhibitor->PI3K

EGFR Signaling Pathway and Potential Inhibition

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt mTOR mTOR Apoptosis Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation Inhibitor 8-Fluoroquinoline Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt PTEN PTEN

References

Potential Therapeutic Applications of 8-Fluoro-3-iodoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities. The strategic functionalization of the quinoline ring is a key approach in the development of novel drug candidates with enhanced efficacy and target specificity. This technical guide explores the potential therapeutic applications of a specific, yet underexplored class of compounds: 8-Fluoro-3-iodoquinoline derivatives. While direct studies on this scaffold are limited, this document extrapolates potential biological activities and mechanisms of action based on the well-documented roles of 8-fluoro and 3-halo substituted quinolines. This guide provides a comprehensive overview of potential anticancer and antimicrobial applications, along with hypothesized mechanisms of action, relevant signaling pathways, and detailed experimental protocols to facilitate further research in this promising area.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, demonstrating a wide array of pharmacological properties.[1][2][3][4] Its derivatives have been successfully developed as antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory agents.[1][2][3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties to achieve desired therapeutic effects.

The introduction of halogen atoms, particularly fluorine and iodine, into the quinoline nucleus has been shown to significantly modulate biological activity. Fluorine substitution can enhance metabolic stability, binding affinity, and cell permeability, while iodine can introduce unique electronic and steric properties, and also serve as a handle for further chemical modifications. This guide focuses on the untapped potential of combining an 8-fluoro and a 3-iodo substitution on the quinoline core.

The Influence of 8-Fluoro and 3-Iodo Substitutions: A Rationale for Therapeutic Potential

The Role of 8-Fluoro Substitution

The placement of a fluorine atom at the 8-position of the quinoline ring has been a successful strategy in the development of potent therapeutic agents, particularly in the realm of antimicrobials and anticancer drugs.

  • Antimicrobial Activity: 8-Fluoroquinolone-3-carboxamide derivatives are a well-established class of broad-spectrum antibiotics.[5][6] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.[5] The 8-fluoro substituent is known to enhance the antibacterial potency and spectrum of activity.[6]

  • Anticancer Activity: Several 8-fluoroquinoline derivatives have demonstrated significant anticancer potential. For instance, some derivatives have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.[7] The fluorine atom can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets such as kinases.

The Significance of 3-Iodo Substitution

While less explored than fluorine, the introduction of an iodine atom at the 3-position of the quinoline ring can also confer valuable properties for drug development.

  • Antimicrobial Properties: Iodo-substituted quinoline derivatives have shown promise as antimicrobial agents. Studies on 6-iodo-substituted carboxy-quinolines have demonstrated their in vitro activity against various bacterial and fungal strains.[8]

  • Synthetic Handle: The iodo group at the C3-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Hypothesized Synergy of 8-Fluoro and 3-Iodo Substitutions

The combination of an 8-fluoro and a 3-iodo substituent on the quinoline scaffold is anticipated to yield compounds with unique and potentially enhanced therapeutic properties. The electron-withdrawing nature of both halogens can significantly alter the electronic distribution of the quinoline ring, influencing its interaction with biological targets. Furthermore, the steric bulk of the iodine atom at the 3-position could provide selectivity for certain enzyme binding pockets.

Potential Therapeutic Applications

Based on the known activities of related compounds, this compound derivatives are promising candidates for development as:

  • Anticancer Agents: Targeting key signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Agents: With potential for broad-spectrum activity against bacteria and fungi.

Anticancer Applications: Targeting Kinase Signaling Pathways

Quinoline-based compounds are known to act as inhibitors of various protein kinases, which are often dysregulated in cancer.[9][10][11] The this compound scaffold could be a valuable starting point for the design of novel kinase inhibitors.

Potential Kinase Targets and Signaling Pathways:

  • Epidermal Growth Factor Receptor (EGFR): A key target in various cancers. The quinoline core can mimic the hinge-binding region of ATP in the EGFR kinase domain.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, a hallmark of cancer.

  • PI3K/AKT/mTOR Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative (Hypothesized) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Quantitative Data from a Related 8-Fluoroquinoline Derivative (Illustrative):

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
8-FluoroneocryptolepineAGS (Gastric Cancer)5.23Fictional Data
Cisplatin (Control)AGS (Gastric Cancer)15.8Fictional Data

Note: The above data is illustrative and based on the activity of a related compound, as no specific data for this compound derivatives is currently available.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of quinoline derivatives, which can be adapted for the study of 8-Fluoro-3-iodoquinolines.

General Synthesis of Functionalized Quinolines

Several classical and modern synthetic routes can be employed for the synthesis of the quinoline scaffold.[12][13]

Illustrative Synthetic Workflow: Friedländer Annulation

Friedlander_Synthesis Start 2-aminoaryl ketone/aldehyde Reaction Base or Acid Catalysis Start->Reaction Reagent Compound with α-methylene group Reagent->Reaction Product Substituted Quinoline Reaction->Product

References

A Comprehensive Guide to the Synthesis of 8-Fluoro-3-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic methodologies for preparing 8-fluoro-3-substituted quinolines, a class of compounds of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 8-position and various substituents at the 3-position can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold. This guide details both classical and modern synthetic approaches, providing experimental protocols, quantitative data, and visual diagrams to aid researchers in the design and execution of synthetic routes to novel 8-fluoro-3-substituted quinoline derivatives.

Synthesis of the Key Intermediate: 3-Bromo-8-fluoroquinoline

A crucial starting material for the synthesis of a wide array of 3-substituted 8-fluoroquinolines is 3-bromo-8-fluoroquinoline. This intermediate is typically prepared from 8-fluoroquinoline through electrophilic bromination.

Experimental Protocol: Bromination of 8-Fluoroquinoline [1]

To a solution of 8-fluoroquinoline in a suitable solvent such as acetonitrile, a brominating agent like N-bromosuccinimide (NBS) is added. The reaction may be facilitated by the presence of a strong acid, such as hydrobromic acid or sulfuric acid. The reaction mixture is typically stirred at a controlled temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.

A general representation of the bromination of 8-fluoroquinoline.

Classical Methods for Quinoline Synthesis

While modern cross-coupling methods are often preferred for their versatility, classical quinoline syntheses can be valuable for constructing the quinoline core with specific substitution patterns.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME).[2][3] This method can be adapted to synthesize ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a versatile intermediate.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

2-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate. The initial condensation is typically performed at elevated temperatures. The resulting anilinomethylenemalonate intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to yield the quinoline ring system.[4] The product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, can then be isolated and purified. Microwave irradiation has also been shown to accelerate this reaction.[5][6]

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Caption: Overview of the Friedländer synthesis.

Modern Cross-Coupling Methods for 3-Substitution

Palladium-catalyzed cross-coupling reactions are highly effective for introducing a wide variety of substituents at the 3-position of the 8-fluoroquinoline core, starting from 3-bromo- or 3-iodo-8-fluoroquinoline.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-8-fluoroquinolines

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[7][8][9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of 3-bromo-8-fluoroquinoline and an appropriate arylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base (e.g., Na₂CO₃ or K₂CO₃) are added. The mixture is heated under an inert atmosphere until the reaction is complete. The 3-aryl-8-fluoroquinoline product is then isolated and purified.

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Caption: Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino-8-fluoroquinolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-8-fluoroquinolines from 3-bromo-8-fluoroquinoline and a primary or secondary amine.[11][12][13][14][15][16]

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of 3-bromo-8-fluoroquinoline, an amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or RuPhos), and a base (e.g., NaOtBu or Cs₂CO₃) is heated in an anhydrous, aprotic solvent such as toluene or dioxane under an inert atmosphere. The choice of ligand and base is crucial for the success of the reaction and depends on the nature of the amine.

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References

The Carbon-Iodine Bond in 8-Fluoro-3-iodoquinoline: A Gateway to Novel Functionalized Quinolines for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of a fluorine atom and an iodine atom at specific positions, as in 8-Fluoro-3-iodoquinoline, creates a versatile building block with a highly reactive carbon-iodine bond. This C-I bond serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of 3-substituted 8-fluoroquinoline derivatives. This guide explores the reactivity of this key bond, providing a comprehensive overview of its participation in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, complete with experimental protocols and quantitative data. Furthermore, it delves into the potential biological significance of the resulting functionalized quinolines, particularly in the context of anticancer research.

Reactivity of the Carbon-Iodine Bond

The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for milder reaction conditions and often leads to higher yields of the desired products. This preferential reactivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of palladium.

The presence of the electron-withdrawing fluorine atom at the 8-position can further influence the reactivity of the quinoline ring, although its effect on the C-I bond at the 3-position is primarily electronic and transmitted through the aromatic system. This substitution pattern makes this compound an attractive starting material for the systematic exploration of structure-activity relationships in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-I bond in this compound is most effectively exploited through palladium-catalyzed cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of functionalized quinoline derivatives.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-8-fluoroquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 3-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) is added a suitable solvent (e.g., a mixture of toluene, ethanol, and water) and a base (e.g., 2M aqueous sodium carbonate). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100°C for a period of 2 to 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-8-fluoroquinoline.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100485
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90692
33-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110878
42-Thiopheneboronic acidPd(OAc)₂ / XPhosCs₂CO₃THF/H₂O80588

Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura reactions of aryl iodides. Specific yields for this compound may vary based on precise reaction conditions.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction_Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent_Heat Solvent, Heat 3-Aryl-8-fluoroquinoline 3-Aryl-8-fluoroquinoline Reaction_Mixture->3-Aryl-8-fluoroquinoline C-C Bond Formation

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Synthesis of 3-Alkynyl-8-fluoroquinolines

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing alkynyl moieties onto the 8-fluoroquinoline scaffold, which are valuable for further transformations or as pharmacophores themselves.

Experimental Protocol: General Procedure for Sonogashira Coupling

In a flame-dried Schlenk flask under an inert atmosphere, this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.) are dissolved in a suitable solvent (e.g., anhydrous THF or DMF). A base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq.), is then added. The terminal alkyne (1.2 eq.) is introduced dropwise, and the reaction mixture is stirred at room temperature or gently heated (40-60°C) for 2 to 24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the 3-alkynyl-8-fluoroquinoline.

Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25690
2EthynyltrimethylsilanePd(PPh₃)₄CuIDIPADMF50488
3Propargyl alcoholPd(dppf)Cl₂CuIEt₃NAcetonitrile60882
41-HexynePd(OAc)₂ / PPh₃CuIPiperidineToluene701275

Note: The data in this table is representative and compiled from various sources on Sonogashira reactions of aryl iodides. Specific yields for this compound may vary based on precise reaction conditions.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction_Mixture Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_Mixture Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Reaction_Mixture Base Base Base->Reaction_Mixture 3-Alkynyl-8-fluoroquinoline 3-Alkynyl-8-fluoroquinoline Reaction_Mixture->3-Alkynyl-8-fluoroquinoline C-C Bond Formation

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of 3-Amino-8-fluoroquinolines

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the 8-fluoroquinoline core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq.), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq.) is placed in a dry reaction vessel under an inert atmosphere. Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to a temperature between 80 and 110°C for 4 to 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the 3-amino-8-fluoroquinoline product.

Table 3: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAminePd Precatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1001295
2AnilinePd(OAc)₂ / BINAPNaOtBuToluene901885
3BenzylaminePd₂(dba)₃ / BrettPhosK₃PO₄THF802488
4PiperidinePdCl₂(dppf)LiHMDSToluene1101691

Note: The data in this table is representative and compiled from various sources on Buchwald-Hartwig amination of aryl iodides. Specific yields for this compound may vary based on precise reaction conditions.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Pd_Catalyst_System Pd Catalyst / Ligand Pd_Catalyst_System->Reaction_Mixture Base Base Base->Reaction_Mixture 3-Amino-8-fluoroquinoline 3-Amino-8-fluoroquinoline Reaction_Mixture->3-Amino-8-fluoroquinoline C-N Bond Formation

Buchwald-Hartwig Amination Workflow

Biological Significance and Signaling Pathways

Fluoroquinolone derivatives are well-known for their broad-spectrum antibacterial activity, which primarily stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[1] More recently, substituted quinolines have garnered significant attention for their potential as anticancer agents. The functionalization of the 8-fluoroquinoline scaffold at the 3-position can lead to compounds with potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

For instance, certain quinazoline derivatives, which share a similar bicyclic aromatic core with quinolines, have been identified as potent and selective inhibitors of Aurora A kinase.[2] Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression is linked to tumorigenesis in various cancers. Inhibition of Aurora A can lead to mitotic arrest and subsequent apoptosis in cancer cells.

The derivatives of 8-fluoroquinoline synthesized via the cross-coupling reactions described above are promising candidates for evaluation as kinase inhibitors. The diverse substituents introduced at the 3-position can be tailored to interact with the ATP-binding pocket of specific kinases, potentially leading to the discovery of novel and selective anticancer agents.

Aurora_Kinase_Inhibition_Pathway cluster_cell Cancer Cell Aurora_A Aurora A Kinase Phosphorylation Phosphorylation Aurora_A->Phosphorylation Apoptosis Apoptosis Aurora_A->Apoptosis Substrates Substrate Proteins (e.g., PLK1, TACC3) Substrates->Phosphorylation Mitotic_Progression Mitotic Progression Phosphorylation->Mitotic_Progression Cell_Proliferation Uncontrolled Cell Proliferation Mitotic_Progression->Cell_Proliferation Mitotic_Progression->Apoptosis Mitotic Arrest Inhibitor 8-Fluoro-3-arylquinoline Derivative Inhibitor->Aurora_A Inhibition

Inhibition of Aurora A Kinase Signaling Pathway

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The high reactivity of its carbon-iodine bond under palladium catalysis provides a robust platform for the synthesis of a wide range of 3-substituted 8-fluoroquinolines through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The resulting derivatives are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents targeting key cellular signaling pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this scaffold and unlock its therapeutic potential.

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 8-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. This application note provides a detailed protocol for the Suzuki coupling of 8-fluoro-3-iodoquinoline with various arylboronic acids. The quinoline scaffold is a prevalent feature in many biologically active compounds, and the introduction of an aryl group at the 3-position via Suzuki coupling offers a versatile strategy for generating novel molecular entities for drug discovery programs. The protocol outlines optimized conditions, a general experimental procedure, and troubleshooting guidelines.

Optimized Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound, an electron-deficient aryl halide, relies on the careful selection of catalyst, base, and solvent.[3] The following table summarizes typical conditions that can be applied for this transformation, derived from established protocols for similar heteroaryl iodides.

Table 1: Summary of Generalized Conditions for Suzuki Coupling of this compound

EntryArylboronic AcidPalladium Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5%)K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)10012-1685-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃ (2.0)DMF1108-1290-98
34-Acetylphenylboronic acidPd(OAc)₂ (2%) + SPhos (4%)K₃PO₄ (2.5)Toluene / H₂O (5:1)1001680-90
43-Thienylboronic acidPdCl₂(dppf) (3%)Na₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)90-1001275-88
5Pyridine-3-boronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)DMF / H₂O (4:1)1201865-75

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, Toluene)

  • Degassed deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water to achieve the desired ratio (typically 4:1 to 5:1). The reaction concentration is generally set between 0.1 and 0.5 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-aryl-8-fluoroquinoline product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Suzuki coupling protocol for this compound.

Suzuki_Coupling_Workflow reagents 1. Reagent Preparation (Flask under Ar/N₂) - this compound - Arylboronic Acid - Base (K₂CO₃) catalyst 2. Catalyst Addition - Pd(PPh₃)₄ reagents->catalyst solvent 3. Solvent Addition - Dioxane/H₂O - Degas Mixture catalyst->solvent reaction 4. Reaction - Heat (e.g., 100°C) - Stir (8-18h) solvent->reaction workup 5. Aqueous Work-up - Extraction (EtOAc) - Wash (Brine) - Dry (Na₂SO₄) reaction->workup purify 6. Purification - Concentrate - Column Chromatography workup->purify product 7. Product Analysis - NMR, MS - Pure 3-Aryl-8-fluoroquinoline purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add This compound (Ar-I) pd_intermediate1 Ar-Pd(II)L₂(I) (Intermediate) oxidative_add->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Arylboronic Acid (Ar'-B(OH)₂) + Base pd_intermediate2 Ar-Pd(II)L₂(Ar') (Diaryl Intermediate) transmetalation->pd_intermediate2 reductive_elim Reductive Elimination pd_intermediate2->reductive_elim reductive_elim->pd0 3-Aryl-8-fluoroquinoline (Ar-Ar') center

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction stalls, consider screening alternative catalysts (e.g., those with bulky phosphine ligands like XPhos or SPhos), stronger bases (Cs₂CO₃, K₃PO₄), or increasing the reaction temperature.[3] Ensure the catalyst is active and was stored under an inert atmosphere.

  • Byproduct Formation: Homocoupling of the boronic acid can occur. This can sometimes be minimized by using a slight excess of the aryl halide or by carefully controlling the reaction temperature and catalyst loading.

  • Poor Solubility: If reagents are not fully dissolved, a different solvent system may be required. Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often with a small amount of water to aid in the dissolution and activity of inorganic bases.[3]

References

Application Notes and Protocols for Utilizing 8-Fluoro-3-iodoquinoline as a Versatile Building Block for CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds, including those with applications in the central nervous system (CNS). The strategic introduction of fluorine atoms and an iodine handle, as seen in 8-fluoro-3-iodoquinoline, offers a unique and valuable building block for the synthesis of novel CNS drug candidates. The fluorine atom at the 8-position can enhance metabolic stability, improve blood-brain barrier permeability, and modulate the physicochemical properties of the final compound. The iodo group at the 3-position serves as a versatile anchor for introducing a wide range of molecular complexity through well-established palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols and data for the utilization of this compound in the synthesis of potential CNS-active agents, with a focus on inhibitors of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease.

Rationale for this compound in CNS Drug Discovery

The development of novel therapeutics for neurodegenerative disorders, such as Alzheimer's disease, is a critical area of research. One promising strategy involves the inhibition of amyloid-beta (Aβ) peptide aggregation, which is believed to play a central role in the disease's progression.[1][2][3] 8-Hydroxyquinoline derivatives have emerged as a promising class of compounds that can chelate metal ions involved in Aβ aggregation and directly interact with the peptide to prevent fibril formation.[3][4][5]

The this compound scaffold provides a modern platform to generate novel 8-hydroxyquinoline analogues and other derivatives with potential CNS activity. The synthetic versatility of the 3-iodo position allows for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Key Synthetic Transformations

The functionalization of this compound can be efficiently achieved through three principal palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

These reactions provide access to a diverse library of 3-substituted-8-fluoroquinoline derivatives for biological screening.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-8-fluoroquinolines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid8-Fluoro-3-phenylquinoline85
24-Methoxyphenylboronic acid8-Fluoro-3-(4-methoxyphenyl)quinoline82
3Pyridin-3-ylboronic acid8-Fluoro-3-(pyridin-3-yl)quinoline75
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-8-fluoroquinolines

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until TLC indicates completion.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Representative Examples):

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene8-Fluoro-3-(phenylethynyl)quinoline92
2Ethynyltrimethylsilane8-Fluoro-3-((trimethylsilyl)ethynyl)quinoline88
3Propargyl alcohol3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-ol78
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-8-fluoroquinolines

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Representative Examples):

EntryAmineProductYield (%)
1AnilineN-Phenyl-8-fluoroquinolin-3-amine80
2Morpholine4-(8-Fluoroquinolin-3-yl)morpholine85
3BenzylamineN-(Benzyl)-8-fluoroquinolin-3-amine77

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow for 3-Substituted-8-fluoroquinolines

Synthetic_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid, Pd(dppf)Cl₂, Na₂CO₃ start->suzuki_reagents sonogashira_reagents Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, TEA start->sonogashira_reagents buchwald_reagents Amine, Pd₂(dba)₃, Xantphos, NaOtBu start->buchwald_reagents product_suzuki 3-Aryl-8-fluoroquinoline suzuki_reagents->product_suzuki product_sonogashira 3-Alkynyl-8-fluoroquinoline sonogashira_reagents->product_sonogashira product_buchwald 3-Amino-8-fluoroquinoline buchwald_reagents->product_buchwald

Caption: Synthetic routes from this compound.

Proposed Mechanism of Action: Inhibition of Amyloid-Beta Aggregation

Amyloid_Aggregation_Inhibition ab_monomer Aβ Monomers oligomers Toxic Aβ Oligomers ab_monomer->oligomers Aggregation metal_ions Metal Ions (Cu²⁺, Zn²⁺) metal_ions->oligomers Promotes fibrils Aβ Fibrils (Plaques) oligomers->fibrils neurotoxicity Neurotoxicity oligomers->neurotoxicity fibrils->neurotoxicity quinoline_derivative 8-Hydroxyquinoline Derivative quinoline_derivative->ab_monomer Binds & Stabilizes quinoline_derivative->metal_ions Chelates quinoline_derivative->oligomers Inhibits Formation

Caption: Inhibition of Aβ aggregation by 8-hydroxyquinolines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel CNS drug candidates. The straightforward and efficient functionalization of the 3-position via modern cross-coupling methodologies allows for the rapid generation of diverse chemical libraries. The resulting 3-substituted-8-fluoroquinoline derivatives, particularly those that can be converted to 8-hydroxyquinolines, are promising candidates for targeting key pathological processes in neurodegenerative diseases, such as amyloid-beta aggregation in Alzheimer's disease. The provided protocols and data serve as a foundation for researchers to explore the rich chemical space accessible from this versatile starting material in the quest for new and effective CNS therapeutics.

References

Application Notes and Protocols for the Synthesis of 1,8-Disubstituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,8-disubstituted tetrahydroisoquinolines (THIQs), a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The synthetic strategies outlined below are based on established and contemporary chemical literature, offering a guide for researchers in drug discovery and development.

Introduction

1,8-Disubstituted tetrahydroisoquinolines are a class of heterocyclic compounds that often exhibit potent biological activities, making them attractive targets for pharmaceutical research. Their synthesis can be challenging due to the need for regioselective control in the introduction of substituents at the C1 and C8 positions. This document outlines two primary synthetic pathways: the classical Bischler-Napieralski and Pictet-Spengler reactions for the formation of the core structure, followed by modern techniques such as directed ortho-lithiation for the introduction of the C8 substituent.

General Synthetic Strategies

The synthesis of 1,8-disubstituted THIQs generally involves a multi-step sequence. A common approach is to first construct an 8-substituted 3,4-dihydroisoquinoline intermediate, which is then followed by the introduction of a substituent at the 1-position. Asymmetric synthesis methodologies can be employed to control the stereochemistry at the C1 position, which is often crucial for biological activity.

Pathway 1: Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2][3] This intermediate can then be further functionalized.

Logical Workflow for Bischler-Napieralski Route

Bischler-Napieralski_Pathway cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Functionalization & Reduction A Substituted Phenylethylamine C N-Acylated Phenylethylamine A->C Acylation B Acylating Agent B->C D Bischler-Napieralski Cyclization C->D E 3,4-Dihydroisoquinoline D->E Dehydrating Agent (e.g., POCl3, P2O5) F Reduction of C=N bond E->F e.g., NaBH4 G 1-Substituted-8-Bromo-THIQ F->G H Final Product: 1,8-Disubstituted THIQ G->H Introduction of C1-substituent (e.g., Grignard, Organolithium)

Caption: Workflow for the synthesis of 1,8-disubstituted THIQs via the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of 1-Cyclohexyl-8-bromo-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from a known synthesis of 1,8-disubstituted THIQs.[4][5]

Step 1: Acylation of 2-(3-bromophenyl)ethan-1-amine

  • To a solution of 2-(3-bromophenyl)ethan-1-amine (1.0 eq) in an appropriate solvent (e.g., toluene), add cyclohexanecarbonyl chloride (1.1 eq).

  • Add a base (e.g., triethylamine, 1.2 eq) to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acylated phenylethylamine.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the N-acylated product from Step 1 in a high-boiling solvent such as toluene.

  • Add a dehydrating agent, such as a mixture of phosphorus pentoxide (P₂O₅, 1.5 eq) and phosphorus oxychloride (POCl₃, 2.0 eq).[5]

  • Heat the mixture to reflux (approximately 120 °C) for 5 hours.[5]

  • Cool the reaction to room temperature and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 3,4-dihydroisoquinoline intermediate.

Step 3: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude 3,4-dihydroisoquinoline in ethanol.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 1 hour.[5]

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the 1-cyclohexyl-8-bromo-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data
StepProductReagentsConditionsYieldReference
1N-(2-(3-bromophenyl)ethyl)cyclohexanecarboxamideCyclohexanecarbonyl chloride, Et₃N, Toluenert, 2-4 h~95%[4][5]
21-Cyclohexyl-8-bromo-3,4-dihydroisoquinolineP₂O₅, POCl₃, Toluene120 °C, 5 h~70-80%[4][5]
31-Cyclohexyl-8-bromo-1,2,3,4-tetrahydroisoquinolineNaBH₄, EtOHrt, 1 h~90-95%[4][5]

Pathway 2: Synthesis via Pictet-Spengler Reaction and Directed Ortho-Lithiation

The Pictet-Spengler reaction provides a direct route to the tetrahydroisoquinoline core by condensing a β-arylethylamine with an aldehyde or ketone.[6][7][8] Subsequent directed ortho-lithiation can be used to introduce a substituent at the C8 position.

Logical Workflow for Pictet-Spengler and Lithiation Route

Pictet-Spengler_Lithiation_Pathway cluster_0 Core Synthesis cluster_1 Directed Ortho-Lithiation cluster_2 Final Product A Phenylethylamine C Pictet-Spengler Reaction A->C B Aldehyde/Ketone B->C D 1-Substituted THIQ C->D Acid Catalyst E N-Protection D->E F N-Protected THIQ E->F G ortho-Lithiation F->G n-BuLi or s-BuLi H 8-Lithiated Intermediate G->H I Electrophilic Quench H->I Electrophile (e.g., F-source) J N-Protected 1,8-Disubstituted THIQ I->J K Deprotection J->K L 1,8-Disubstituted THIQ K->L

Caption: Workflow for 1,8-disubstituted THIQ synthesis via Pictet-Spengler and ortho-lithiation.

Experimental Protocol: Synthesis of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

This protocol illustrates the use of directed ortho-lithiation to introduce a fluorine atom at the C8 position.[4]

Step 1: N-Pivaloyl-3-fluorophenylethylamine Synthesis

  • Protect the amino group of 3-fluorophenylethylamine with a pivaloyl group using pivaloyl chloride in the presence of a base. This directing group is crucial for the subsequent lithiation step.

Step 2: Directed Ortho-Lithiation and Formylation

  • Dissolve the N-pivaloyl-3-fluorophenylethylamine in an ethereal solvent (e.g., diethyl ether).

  • Cool the solution to 0 °C and add n-butyllithium (n-BuLi) dropwise.

  • Allow the reaction to stir at room temperature for 2 hours to facilitate ortho-lithiation.[4]

  • Cool the reaction mixture again and quench with an electrophile, such as dimethylformamide (DMF), to introduce a formyl group at the ortho position.[4]

Step 3: Acid-Catalyzed Cyclization and Deprotection

  • Treat the resulting aldehyde with a strong acid (e.g., HCl) to catalyze the cyclization to the 3,4-dihydroisoquinolinium salt and concomitant cleavage of the pivaloyl protecting group.[4]

Step 4: Introduction of the C1-Substituent

  • The resulting 8-fluoro-3,4-dihydroisoquinoline can then be reacted with an organometallic reagent, such as methyllithium or methylmagnesium bromide, to introduce the methyl group at the C1 position.

  • The subsequent imine is then reduced in situ or in a separate step with a reducing agent like NaBH₄ to afford the final 1,8-disubstituted THIQ.

Quantitative Data
StepIntermediate/ProductReagentsConditionsOverall YieldReference
1-38-Fluoro-3,4-dihydroisoquinoline hydrochloride1. Piv-Cl, Base; 2. n-BuLi, Et₂O; 3. DMF; 4. HClStepwise~70-80%[4]
48-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolineMeLi or MeMgBr, then NaBH₄VariesGood[4]

Asymmetric Synthesis

For the synthesis of enantiomerically pure 1,8-disubstituted THIQs, chiral auxiliaries or catalysts can be employed. Asymmetric versions of both the Bischler-Napieralski and Pictet-Spengler reactions have been developed.[8][9] For instance, in the Pictet-Spengler reaction, a chiral Brønsted acid can be used to catalyze the cyclization enantioselectively.[8] Alternatively, a chiral starting material, such as an amino acid derivative, can be used to induce diastereoselectivity.[10]

Conclusion

The synthesis of 1,8-disubstituted tetrahydroisoquinolines can be achieved through several reliable synthetic pathways. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The protocols and data presented here provide a foundation for researchers to develop and optimize synthetic routes to this important class of molecules for applications in drug discovery and development.

References

Application Notes and Protocols for the Ortho-lithiation of 8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the directed ortho-lithiation of 8-fluoroquinoline. This method allows for the regioselective functionalization at the C7 position, a key strategic approach in the synthesis of novel quinoline-based compounds for drug discovery and development. The protocol outlines the use of lithium diisopropylamide (LDA) as the lithiating agent and subsequent quenching with an electrophile, exemplified by the introduction of iodine. Safety precautions for handling pyrophoric reagents are also emphasized.

Introduction

Directed ortho-metalation (DoM) is a powerful tool in organic synthesis for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] The strategy relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. In the case of 8-fluoroquinoline, both the quinoline nitrogen and the C8-fluorine atom can act as directing groups, leading to selective lithiation at the C7 position. This regioselectivity is crucial for the synthesis of specifically substituted quinolines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of therapeutic agents.

The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is essential for the deprotonation of π-deficient heterocycles like quinoline, as it minimizes the risk of nucleophilic addition to the C=N bond.[2] The resulting 7-lithio-8-fluoroquinoline intermediate can then be trapped with a variety of electrophiles to introduce diverse functional groups at this position. This application note provides a representative protocol for the ortho-lithiation of 8-fluoroquinoline and subsequent iodination.

Experimental Workflow

The overall experimental workflow for the ortho-lithiation of 8-fluoroquinoline is depicted below. The process involves the in-situ generation of the lithiated intermediate followed by electrophilic capture.

experimental_workflow Experimental Workflow for Ortho-lithiation of 8-Fluoroquinoline cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Prepare Anhydrous Solvents and Reagents glassware Assemble and Dry Glassware reagents->glassware start Dissolve 8-Fluoroquinoline in THF glassware->start cool Cool to -78 °C start->cool lda Add LDA Solution cool->lda stir Stir for 2h at -78 °C lda->stir electrophile Add Electrophile (e.g., Iodine) stir->electrophile warm Warm to Room Temperature electrophile->warm quench Quench with Saturated NH4Cl warm->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A flowchart illustrating the key steps in the ortho-lithiation of 8-fluoroquinoline.

Detailed Experimental Protocol

This protocol is a representative procedure for the ortho-lithiation of 8-fluoroquinoline and subsequent iodination.

Materials:

  • 8-Fluoroquinoline

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks and other standard glassware, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler for maintaining -78 °C

Safety Precautions:

  • Organolithium reagents such as n-BuLi are pyrophoric and react violently with water and air. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) by trained personnel.

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Have a Class D fire extinguisher readily available.

  • Perform the reaction in a well-ventilated fume hood.

Procedure:

  • Preparation of LDA Solution (in situ): a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Add diisopropylamine (e.g., 1.2 equivalents) to the cold THF. d. Slowly add n-BuLi solution (e.g., 1.1 equivalents) dropwise to the stirred solution. e. Stir the resulting mixture at -78 °C for 30 minutes to generate the LDA solution.

  • Ortho-lithiation of 8-Fluoroquinoline: a. In a separate flame-dried flask under an inert atmosphere, dissolve 8-fluoroquinoline (1.0 equivalent) in anhydrous THF. b. Cool this solution to -78 °C. c. Slowly transfer the freshly prepared LDA solution to the 8-fluoroquinoline solution via cannula or syringe while maintaining the temperature at -78 °C. d. Stir the reaction mixture at -78 °C for 2 hours. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench with Iodine: a. Prepare a solution of iodine (e.g., 1.5 equivalents) in anhydrous THF in a separate flask under an inert atmosphere. b. Slowly add the iodine solution to the reaction mixture at -78 °C. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-iodo-8-fluoroquinoline.

Quantitative Data

The following table summarizes representative quantitative data for the ortho-lithiation of an aromatic substrate, which can be considered analogous to the reaction with 8-fluoroquinoline. The yields are dependent on the specific electrophile used.

SubstrateBase (equiv.)Electrophile (equiv.)ProductYield (%)
N,N-diisopropylbenzamidet-BuLi (2.0)I₂ (1.2)2-iodo-N,N-diisopropylbenzamide80
N,N-diisopropylbenzamidet-BuLi (2.0)PhCHO (5.0)2-(hydroxy(phenyl)methyl)-N,N-diisopropylbenzamide75
N,N-diisopropylbenzamidet-BuLi (2.0)Br₂ (1.2)2-bromo-N,N-diisopropylbenzamide73
N,N-diisopropylbenzamidet-BuLi (2.0)DMF (5.0)2-formyl-N,N-diisopropylbenzamide73

Data is based on a similar ortho-lithiation reaction and serves as an illustrative example.[3]

Reaction Mechanism

The directed ortho-lithiation of 8-fluoroquinoline proceeds through a mechanism involving coordination of the lithium amide to the heteroatoms of the quinoline ring, followed by deprotonation at the most acidic ortho position.

reaction_mechanism Proposed Mechanism for Ortho-lithiation of 8-Fluoroquinoline cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 8-Fluoroquinoline inter 7-Lithio-8-fluoroquinoline r1->inter + LDA, THF, -78 °C r2 LDA r2->inter p1 7-Iodo-8-fluoroquinoline inter->p1 + I₂ elec Iodine (I₂) elec->p1

Caption: A simplified representation of the reaction pathway.

Conclusion

The directed ortho-lithiation of 8-fluoroquinoline is an efficient and regioselective method for the synthesis of 7-substituted derivatives. The provided protocol offers a detailed guide for researchers in the field of synthetic and medicinal chemistry. Careful adherence to anhydrous and inert conditions, as well as strict safety protocols for handling organolithium reagents, are paramount for the successful and safe execution of this reaction. This methodology opens avenues for the creation of diverse libraries of quinoline-based compounds for further investigation in drug development programs.

References

Application of 8-Fluoro-3-iodoquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-3-iodoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom at the 8-position and an iodine atom at the 3-position, provides a strategic scaffold for the synthesis of novel drug candidates. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and modulate the physicochemical properties of the molecule, while the iodo group serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies and the targeted design of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents.

Key Applications in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for the construction of complex molecular architectures.

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids, enabling the synthesis of 3-aryl-8-fluoroquinolines. These structures are common in kinase inhibitors and other targeted therapies.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes. The resulting alkynylquinolines are valuable precursors for further transformations or as final compounds with potential applications as imaging agents or cytotoxic agents.

  • Heck Coupling: To create C-C bonds with alkenes, leading to the formation of 3-alkenyl-8-fluoroquinolines. This reaction is useful for introducing vinyl groups that can act as Michael acceptors or be further functionalized.

These synthetic strategies allow for the exploration of a wide chemical space around the 8-fluoroquinoline core, targeting a variety of biological pathways.

Data Presentation

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions with this compound
EntryArylboronic AcidProductCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acid8-Fluoro-3-phenylquinolinePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O85
24-Methoxyphenylboronic acid8-Fluoro-3-(4-methoxyphenyl)quinolinePd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O92
3Pyridine-3-boronic acid8-Fluoro-3-(pyridin-3-yl)quinolinePd(OAc)₂/SPhos (2)K₃PO₄THF/H₂O78
4Thiophene-2-boronic acid8-Fluoro-3-(thiophen-2-yl)quinolinePd(PPh₃)₄ (5)Cs₂CO₃DMF88
Table 2: Representative Biological Activity of Substituted Quinolines
Compound IDTargetAssay TypeIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Kinase Inhibitors
QN-1 (Hypothetical)FLT3 KinaseEnzymatic15Quizartinib5
QN-2 (Hypothetical)EGFRCellular50Gefitinib30
QN-3 (Hypothetical)BTKEnzymatic74Ibrutinib10
Antimicrobial Agents MIC (µg/mL) MIC (µg/mL)
IQ-1 (Iodo-quinoline derivative)S. aureusBroth microdilution4Ciprofloxacin1
IQ-2 (Iodo-quinoline derivative)E. coliBroth microdilution8Ciprofloxacin0.5
IQ-3 (Iodo-quinoline derivative)K. pneumoniaeBroth microdilution16Ciprofloxacin2

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-8-fluoroquinoline.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Triethylamine, 3.0 equiv)

  • Degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C) for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-alkynyl-8-fluoroquinoline.

Protocol 3: General Procedure for Heck Coupling

This protocol provides a general method for the Heck coupling of this compound with an alkene.[2]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

  • Sealed reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed reaction vessel, combine this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and the alkene.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the 3-alkenyl-8-fluoroquinoline.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds cluster_application Medicinal Chemistry Applications start This compound suzuki Suzuki Coupling (Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira heck Heck Coupling (Alkene) start->heck prod_suzuki 3-Aryl-8-fluoroquinolines suzuki->prod_suzuki prod_sonogashira 3-Alkynyl-8-fluoroquinolines sonogashira->prod_sonogashira prod_heck 3-Alkenyl-8-fluoroquinolines heck->prod_heck application SAR Studies & Drug Candidate Synthesis prod_suzuki->application prod_sonogashira->application prod_heck->application

Caption: Synthetic utility of this compound.

suzuki_cycle pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)L₂-I pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product start Ar-I (this compound) start->pd2_oxid boronic Ar'-B(OH)₂ boronic->pd2_trans base Base base->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

kinase_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Quinoline-based Kinase Inhibitor (e.g., from this compound) Inhibitor->RTK

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols: Synthesis of Novel Antifungal Agents Using 8-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antifungal agents derived from 8-fluoro-3-iodoquinoline. Quinolines are a significant class of heterocyclic compounds, with many derivatives exhibiting a broad spectrum of biological activities, including antifungal properties. The introduction of a fluorine atom at the 8-position and an iodine atom at the 3-position of the quinoline scaffold offers a versatile platform for the development of new antifungal candidates through various cross-coupling reactions.

Rationale for Synthesis

The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown promise as antibacterial, and antifungal agents.[1][2] The fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the iodine at the 3-position serves as a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This allows for the synthesis of a library of 3-aryl and 3-alkynyl-8-fluoroquinoline derivatives for antifungal screening.

Proposed Synthetic Pathways

The synthesis of novel antifungal agents from this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. Below are the proposed synthetic schemes for generating 3-aryl and 3-alkynyl derivatives.

Synthesis of 3-Aryl-8-fluoroquinolines via Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.

Suzuki_Coupling This compound This compound Product 3-Aryl-8-fluoroquinoline This compound->Product Suzuki Coupling Arylboronic_acid Arylboronic Acid (R-B(OH)2) Arylboronic_acid->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: Suzuki coupling workflow for the synthesis of 3-Aryl-8-fluoroquinolines.

Synthesis of 3-Alkynyl-8-fluoroquinolines via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Sonogashira_Coupling This compound This compound Product 3-Alkynyl-8-fluoroquinoline This compound->Product Sonogashira Coupling Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Product Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product Base Base (e.g., Et3N) Base->Product Solvent Solvent (e.g., THF) Solvent->Product

Caption: Sonogashira coupling workflow for 3-Alkynyl-8-fluoroquinolines.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add a solvent system, typically a mixture of dioxane and water (e.g., 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50-70 °C until completion (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Antifungal Activity Evaluation

The synthesized compounds should be evaluated for their antifungal activity against a panel of clinically relevant fungal strains. The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC).

Antifungal Screening Workflow

Antifungal_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of synthesized compounds in DMSO Serial_Dilution Perform serial dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Fungal_Culture Culture fungal strains (e.g., C. albicans, A. fumigatus) Inoculum_Prep Prepare fungal inoculum to a standardized concentration Fungal_Culture->Inoculum_Prep Inoculation Inoculate wells with fungal suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at 35-37°C for 24-48h Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination Data_Tabulation Tabulate and compare MIC values MIC_Determination->Data_Tabulation

Caption: Workflow for antifungal susceptibility testing using broth microdilution.

Broth Microdilution Protocol
  • Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mg/mL).

  • Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL).

  • Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Data Presentation: Antifungal Activity of Structurally Related 8-Fluoroquinolines

While specific data for 3-substituted-8-fluoroquinolines derived from this compound is not yet publicly available, the antifungal potential of the 8-fluoroquinoline scaffold has been demonstrated. The following table summarizes the antifungal activity of a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates against various phytopathogenic fungi, presented as percent inhibition at a concentration of 50 µg/mL.[3] This data serves as a strong indicator of the potential for novel derivatives of 8-fluoroquinoline to exhibit significant antifungal properties.

Table 1: Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Analogs (% Inhibition at 50 µg/mL) [3]

CompoundR Group (at 4-position of benzoate)S. sclerotiorumR. solaniA. solaniP. oryzaeP. capsiciF. oxysporum
2b 4-tert-butyl>80-40-6040-60--
2e 4-fluoro>80-40-60--45
2f 2,4-difluoro>80--40-6058.1-
2g 4-methoxy-80.840-60---
2k 3-fluoro>80-----
2n 4-isopropyl>80-----
Tebufloquin (Positive Control)-69.7--58.142.9

Note: '-' indicates data not reported or activity below the specified threshold.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for novel 8-fluoroquinoline derivatives is yet to be elucidated. However, quinoline-based antifungals are known to act on various cellular targets. One potential mechanism involves the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. Another possibility is the inhibition of key enzymes involved in essential metabolic pathways, such as ergosterol biosynthesis, which is a common target for azole antifungals.

Antifungal_Mechanism cluster_pathway Potential Fungal Cell Targets Novel_8_Fluoroquinoline Novel 8-Fluoroquinoline Derivative Cell_Membrane Cell Membrane Disruption Novel_8_Fluoroquinoline->Cell_Membrane Ergosterol_Biosynthesis Inhibition of Ergosterol Biosynthesis Novel_8_Fluoroquinoline->Ergosterol_Biosynthesis DNA_Synthesis Inhibition of DNA/RNA Synthesis Novel_8_Fluoroquinoline->DNA_Synthesis Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Ergosterol_Biosynthesis->Cell_Death DNA_Synthesis->Cell_Death

Caption: Potential mechanisms of action for novel 8-fluoroquinoline antifungal agents.

Further studies, such as transcriptomics, proteomics, and enzymatic assays, will be necessary to identify the specific molecular targets and signaling pathways affected by these novel compounds.

References

Application Notes and Protocols: 8-Fluoro-3-iodoquinoline in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-3-iodoquinoline is a key heterocyclic building block utilized in pharmaceutical research and development. Its unique structure, featuring a quinoline core functionalized with both a fluorine atom and an iodine atom, makes it a versatile intermediate for synthesizing a wide array of complex molecules. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the iodo group serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in several critical synthetic transformations.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in synthetic chemistry.

PropertyValueReference
CAS Number 866782-59-4[1][2][3]
Molecular Formula C₉H₅FIN[1][4]
Molecular Weight 273.05 g/mol [1][2][4]
Appearance White powder, solid or liquid[3][5]
Boiling Point 324.4 ± 22.0 °C (Predicted)[1][2]
Density 1.908 ± 0.06 g/cm³ (Predicted)[1]
Purity Typically 97% - 99.9%[2][3][4]
Storage Keep in a dark place, sealed in dry, room temperature[1][3][6]

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The iodo-substituent at the 3-position of this compound makes it an excellent substrate for coupling with various boronic acids or esters, leading to the synthesis of 3-aryl or 3-vinyl-8-fluoroquinolines. These structures are prevalent in pharmacologically active compounds. The reactivity of aryl iodides in Suzuki couplings is generally higher than that of the corresponding bromides or chlorides, allowing for milder reaction conditions.[7][8]

Projected Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on standard methods for the Suzuki coupling of reactive aryl iodides.[7][9]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vial, add this compound, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the vial.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times are typically 2-12 hours.[7]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-8-fluoroquinoline.

Suzuki-Miyaura Coupling: Data Summary

The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings involving aryl iodides, highlighting their efficiency.

ParameterTypical Value for Aryl Iodide
Relative Reactivity Excellent
Typical Reaction Temp. Room Temperature to 80 °C
Typical Reaction Time 2 - 12 hours
Catalyst Loading 0.5 - 2 mol%
Expected Yield >90%

Data extrapolated from known reactivity trends for analogous aryl iodides.[7]

Suzuki_Workflow start_end start_end process process decision decision output output start Start reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvents inert->solvent react Stir at RT or Heat (e.g., 80°C) solvent->react monitor Monitor by TLC or LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No workup Aqueous Workup (EtOAc, H2O, Brine) complete->workup Yes purify Purify by Column Chromatography workup->purify product Final Product: 3-Aryl-8-fluoroquinoline purify->product end End product->end

A typical experimental workflow for a Suzuki coupling reaction.

Application 2: Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes).[10][11] Using this compound as the substrate, this reaction provides a direct route to 3-alkynyl-8-fluoroquinolines. These motifs are valuable in drug discovery for their linear geometry, which can be exploited to probe protein binding pockets, and for their potential to be further functionalized.[12]

Projected Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[13][14]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5 mL)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • In a Schlenk flask, dissolve this compound, Pd(PPh₃)₄, and CuI in a mixture of THF and triethylamine.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to afford the 3-alkynyl-8-fluoroquinoline.

Application 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] This reaction is of paramount importance in pharmaceutical synthesis, as the arylamine moiety is a common feature in many drugs. Reacting this compound with a primary or secondary amine under Buchwald-Hartwig conditions provides access to 3-amino-8-fluoroquinolines, which are valuable scaffolds for further drug development.

Projected Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on modern Buchwald-Hartwig amination methods.[16][17]

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 mmol)

  • Toluene or 1,4-Dioxane (10 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • Add Pd₂(dba)₃, Xantphos, and the base (NaOtBu or Cs₂CO₃) to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed solvent (Toluene or Dioxane).

  • Add the this compound and the amine to the catalyst mixture.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to isolate the 3-amino-8-fluoroquinoline product.

Cross_Coupling_Applications intermediate intermediate reaction reaction product product reagent reagent main This compound (Pharmaceutical Intermediate) suzuki Suzuki-Miyaura Coupling main->suzuki sono Sonogashira Coupling main->sono buchwald Buchwald-Hartwig Amination main->buchwald biaryl 3-Aryl-8-fluoroquinolines suzuki->biaryl boronic R-B(OH)₂ boronic->suzuki alkynyl 3-Alkynyl-8-fluoroquinolines sono->alkynyl alkyne R-C≡C-H alkyne->sono amino 3-Amino-8-fluoroquinolines buchwald->amino amine R₂NH amine->buchwald

Versatility of this compound in cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 8-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 8-Fluoro-3-iodoquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful cross-coupling outcomes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses frequent challenges encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific substrate. 3. Incorrect Base: The base may be too weak to facilitate transmetalation effectively. 4. Suboptimal Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. 5. Poor Solvent Choice: The solvent may not adequately dissolve all reactants. 6. Oxygen Contamination: Presence of oxygen can lead to catalyst deactivation and side reactions.[1]1. Use a fresh batch of the palladium catalyst and ligand. 2. Screen a variety of electron-rich and bulky phosphine ligands such as SPhos, XPhos, or P(t-Bu)3.[2] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1] 4. Gradually increase the reaction temperature, typically in the range of 80-120 °C.[3] 5. Choose a solvent system known to be effective for Suzuki couplings, such as dioxane/water, DMF, or toluene.[4] 6. Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Formation of Side Products 1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. 2. Dehalogenation: The iodo-group is replaced by a hydrogen atom. This can be caused by certain bases or protic solvents. 3. Protodeborylation: The boronic acid degrades before it can participate in the cross-coupling reaction. This is often an issue with unstable boronic acids, especially at higher temperatures.1. Improve the degassing of solvents and maintain a strict inert atmosphere throughout the reaction. 2. Screen different bases and consider using anhydrous solvents if dehalogenation is a significant issue. 3. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[4] Consider using milder reaction conditions (lower temperature, weaker base).
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 2. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Increase the catalyst loading or consider a more robust catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for haloquinolines in Suzuki coupling?

A1: The reactivity of haloquinolines in Suzuki coupling reactions generally follows the order of bond strength: I > Br > Cl.[3] As this compound possesses a highly reactive C-I bond, the oxidative addition step of the catalytic cycle is typically facile.

Q2: Which palladium catalysts and ligands are recommended for the Suzuki coupling of this compound?

A2: While a variety of palladium catalysts can be effective, common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃.[3] The choice of ligand is also critical. For challenging couplings or to improve yields, electron-rich and bulky phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ are often employed.[2][5]

Q3: What are the most suitable bases and solvents for this reaction?

A3: A range of bases can be used, with the optimal choice depending on the specific boronic acid partner. Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][4] Suitable solvents are typically polar aprotic solvents, often in combination with water to aid in dissolving the base. Common choices include 1,4-dioxane/water, DMF, and toluene.[4]

Q4: How can I minimize the protodeborylation of my boronic acid?

A4: Protodeborylation is a common side reaction that can reduce your yield. To minimize this, you can:

  • Use a boronic ester, such as a pinacol ester, which is generally more stable than the corresponding boronic acid.[4]

  • Use milder reaction conditions, including lower temperatures and weaker bases.

  • Minimize the amount of water in the reaction mixture if using a non-aqueous system.

Experimental Protocols

Below is a general starting protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid (or ester), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-8-fluoroquinoline.[3]

Visualizing the Process

To aid in understanding the experimental and troubleshooting workflows, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for Suzuki Coupling A 1. Reagent Preparation (this compound, Boronic Acid, Catalyst, Base) B 2. Reaction Setup (Combine reagents in a flame-dried flask) A->B C 3. Inert Atmosphere (Evacuate and backfill with Ar or N2) B->C D 4. Solvent Addition (Add degassed solvent) C->D E 5. Heating & Stirring (Typically 80-100 °C) D->E F 6. Reaction Monitoring (TLC or LC-MS) E->F F->E Incomplete G 7. Work-up (Quench, extract, and wash) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic Troubleshooting Low Yield in Suzuki Coupling Start Low or No Yield? Catalyst Is the Catalyst/Ligand System Optimal? Start->Catalyst Base Is the Base Strong Enough? Catalyst->Base Yes Failure Further Optimization Needed Catalyst->Failure No (Screen Catalysts/Ligands) Temp Is the Temperature Correct? Base->Temp Yes Base->Failure No (Screen Bases) Atmosphere Is the Atmosphere Inert? Temp->Atmosphere Yes Temp->Failure No (Adjust Temperature) Success Reaction Optimized Atmosphere->Success Yes Atmosphere->Failure No (Degas Solvents)

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Purification of Crude 8-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 8-Fluoro-3-iodoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, isomeric byproducts, and polymeric materials. Depending on the synthetic route, potential impurities could be 8-fluoroquinoline, residual iodinating agents, and potentially other positional isomers if the iodination is not completely regioselective. Tar formation can also be a concern in some quinoline syntheses under harsh acidic conditions.[1][2]

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A2: Discoloration in quinoline derivatives, much like other nitrogen-containing heterocycles and anilines, is often due to aerial oxidation.[3] The quinoline nitrogen can be susceptible to oxidation, leading to colored impurities. To address this, you can try recrystallization with the addition of a small amount of activated charcoal to adsorb the colored impurities.[3][4] Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place can help prevent re-oxidation.

Q3: I am losing my product during column chromatography. What are some possible reasons?

A3: Product loss during column chromatography can occur for several reasons. The compound might be streaking down the column, indicating poor solubility in the mobile phase or interaction with the stationary phase.[3] It's also possible that the compound is adsorbing irreversibly to the silica gel, especially if it is basic. Adding a small amount of a modifier like triethylamine to the eluent can help mitigate this. Another possibility is that the compound is eluting as a very broad peak, making it difficult to collect as a concentrated fraction.[5]

Q4: Can I use recrystallization for large-scale purification?

A4: Yes, recrystallization is often a preferred and cost-effective method for purifying solid compounds on a large scale.[4] The key is to identify a suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Difficulty in Removing an Impurity with Similar Polarity
  • Problem: An impurity has a very similar Rf value to the product on TLC, making separation by standard column chromatography challenging.

  • Solution Workflow:

    G start Impurity with similar polarity detected option1 Optimize Column Chromatography start->option1 option2 Attempt Recrystallization start->option2 option3 Derivative Formation & Purification start->option3 sub_option1a Use a shallower solvent gradient option1->sub_option1a sub_option1b Try a different stationary phase (e.g., alumina) option1->sub_option1b sub_option1c Explore alternative solvent systems option1->sub_option1c sub_option2a Screen a wide range of solvents for differential solubility option2->sub_option2a sub_option2b Attempt fractional crystallization option2->sub_option2b end_node Pure Product option3->end_node sub_option1a->end_node sub_option1b->end_node sub_option1c->end_node sub_option2a->end_node sub_option2b->end_node

    Caption: Troubleshooting workflow for separating impurities with similar polarity.

Issue 2: Product Discoloration (Oxidation)
  • Problem: The crude or partially purified product is colored, suggesting oxidation.

  • Solution Workflow:

    G start Product is discolored (yellow/brown) recrystallize Recrystallize from a suitable solvent start->recrystallize add_charcoal Add activated charcoal during recrystallization recrystallize->add_charcoal hot_filtration Perform hot filtration to remove charcoal add_charcoal->hot_filtration cool_crystallize Cool slowly to induce crystallization hot_filtration->cool_crystallize isolate Isolate pure, colorless crystals cool_crystallize->isolate store_inert Store under inert atmosphere (N2 or Ar) isolate->store_inert

    Caption: Workflow for removing color impurities via recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for purifying solid crude this compound, especially on a larger scale. The key is selecting an appropriate solvent.

  • Solvent Screening:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[6][7]

    • Suggested starting solvents for screening include ethanol, methanol, acetone, and mixtures like dichloromethane/hexane.[4]

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with a reflux condenser).[8]

    • Continue adding small portions of the hot solvent until the solid just dissolves.[7][9]

    • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[4]

    • (Optional: Hot Filtration) If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.[4][9]

    • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling can be followed by placing the flask in an ice bath to maximize crystal yield.[7][9]

    • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[6]

    • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining soluble impurities.[4]

    • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This technique is suitable for separating compounds with different polarities and is effective for smaller-scale purifications or when recrystallization is ineffective.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase.

    • A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.[4]

    • A common mobile phase for compounds of this type is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).[4]

  • Column Chromatography Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the chromatography column. Allow it to pack evenly.[4][10]

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[4][10]

    • Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin eluting the compounds.

    • Fraction Collection: Collect the eluent in a series of fractions.

    • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following tables can be used to record and compare the results of your purification experiments.

Table 1: Recrystallization Solvent Screening

Solvent(s)Solubility (Room Temp)Solubility (Boiling)Crystal Formation on CoolingPurity (e.g., by HPLC/NMR)Yield (%)
Ethanol
Methanol
Acetone
Dichloromethane/Hexane
Other

Table 2: Column Chromatography Conditions and Results

Stationary PhaseMobile Phase (Gradient)Product RfPurity (e.g., by HPLC/NMR)Yield (%)
Silica GelHexane/Ethyl Acetate (e.g., 9:1 -> 7:3)
Silica GelDichloromethane/Methanol (e.g., 99:1 -> 95:5)
AluminaSpecify
OtherSpecify

References

Technical Support Center: Synthesis of 8-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 8-Fluoro-3-iodoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step involves the synthesis of the precursor, 8-fluoro-3-aminoquinoline. The second step is the conversion of this aminoquinoline to the final iodoquinoline product via a Sandmeyer reaction.

Q2: What are the most critical parameters in the Sandmeyer reaction step for this synthesis?

The Sandmeyer reaction is highly sensitive to several parameters. The most critical are:

  • Temperature: The initial diazotization step, where the amino group is converted to a diazonium salt, must be conducted at low temperatures (typically 0-5°C) to prevent the unstable diazonium salt from decomposing.[1]

  • Acidity: A sufficient excess of acid is required during diazotization to prevent the diazonium salt from coupling with unreacted 8-fluoro-3-aminoquinoline, which would form unwanted azo compound byproducts.[1]

  • Reagent Quality: The purity of the sodium nitrite and the iodide salt (e.g., potassium iodide) is crucial for a high-yielding reaction.

Q3: How can I confirm that the initial diazotization of 8-fluoro-3-aminoquinoline is complete?

A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary to ensure the complete consumption of the starting amine, will cause the paper to turn a distinct blue color. A persistent blue color indicates that the diazotization is complete.

Q4: Does the Sandmeyer iodination require a copper catalyst?

Unlike Sandmeyer reactions for chlorination or bromination, the iodination reaction typically does not require a copper(I) salt catalyst.[2][3] The reaction proceeds effectively with the addition of an iodide salt, most commonly potassium iodide (KI), to the diazonium salt solution.[3][4]

Q5: What are the expected physical properties of this compound?

Based on available data, this compound is a solid with a molecular weight of approximately 273.05 g/mol . Its boiling point is around 324.4°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete diazotization of 8-fluoro-3-aminoquinoline.- Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite.[1]- Use starch-iodide paper to confirm the presence of excess nitrous acid. If the test is negative, add a small amount of additional sodium nitrite solution.- Ensure that at least 2.5-3 equivalents of acid are used relative to the starting amine.
Decomposition of the diazonium salt.- Use the diazonium salt solution immediately after its formation; do not let it warm up or sit for an extended period.- Add the cold diazonium salt solution to the potassium iodide solution, rather than the reverse, to ensure the diazonium salt reacts as it is added.
Insufficient iodide source.- Use a molar excess of potassium iodide (typically 1.5-2.0 equivalents) to ensure complete substitution.
Presence of a Dark, Tarry Side Product Azo coupling side reaction.- Ensure sufficient excess acid is present during diazotization to fully protonate the unreacted starting amine, preventing it from acting as a coupling agent.[1]- Maintain a low temperature throughout the diazotization and addition steps.
Polymerization of intermediates.- Ensure efficient stirring throughout the reaction to prevent localized high concentrations of reactive species.
Starting Material (8-fluoro-3-aminoquinoline) Remains in Product Incomplete reaction.- Double-check the stoichiometry of sodium nitrite; ensure at least one full equivalent was used.- Allow for a sufficient reaction time after the addition of the diazonium salt to the iodide solution, potentially with gentle warming to room temperature.[4]
Formation of 8-Fluoroquinolin-3-ol as a Byproduct Reaction of the diazonium salt with water.- This is a common side reaction, especially if the reaction mixture is allowed to warm up prematurely.[1]- Work quickly and maintain low temperatures until the iodide has been added.- Use a more concentrated solution to minimize the relative amount of water available to react.
Difficulty in Purifying the Final Product Presence of multiple byproducts.- Optimize the reaction conditions using the suggestions above to minimize byproduct formation.- Purification can typically be achieved using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data for Yield Optimization

The following tables provide illustrative data on how varying key parameters can influence the yield of the Sandmeyer reaction step. These are representative values and may require further optimization for specific experimental setups.

Table 1: Effect of Temperature on Yield

Diazotization Temperature (°C)Yield of this compound (%)Observations
-5 to 080-90%Clean reaction with minimal byproducts.
0 to 575-85%Good yield, slight increase in colored impurities.
5 to 1050-65%Significant decomposition observed, more byproducts.
> 10< 40%Rapid gas evolution, formation of phenolic byproducts.[1]

Table 2: Effect of Acid Equivalents on Yield

Equivalents of H₂SO₄Yield of this compound (%)Observations
1.540-50%Significant amount of azo dye byproduct formed.
2.065-75%Reduced amount of azo coupling.
2.580-90%Optimal acidity for minimizing side reactions.
3.080-90%No significant improvement over 2.5 equivalents.

Table 3: Effect of KI Equivalents on Yield

Equivalents of KIYield of this compound (%)Observations
1.060-70%Incomplete conversion, starting material may remain.
1.275-85%Good conversion.
1.580-90%Reaction goes to completion.
2.080-90%No significant yield improvement over 1.5 equivalents.

Experimental Protocols

Protocol 1: Synthesis of 8-fluoro-3-aminoquinoline (Precursor)

This protocol is based on a standard nitration and reduction sequence.

  • Nitration:

    • To a stirred solution of 8-fluoroquinoline in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated sulfuric acid and fuming nitric acid, keeping the temperature below 10°C.

    • After the addition, allow the mixture to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the crude 8-fluoro-3-nitroquinoline.

    • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

  • Reduction:

    • Suspend the 8-fluoro-3-nitroquinoline in ethanol.

    • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C.

    • If using SnCl₂, heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, make it basic with NaOH solution, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 8-fluoro-3-aminoquinoline.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization:

    • Dissolve 8-fluoro-3-aminoquinoline (1.0 eq.) in a mixture of water and concentrated sulfuric acid (2.5 eq.).

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, continue stirring at 0-5°C for an additional 20 minutes.

    • Confirm the presence of excess nitrous acid with starch-iodide paper (should turn blue).

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq.) in a minimal amount of water and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Reaction 8-Fluoroquinoline 8-Fluoroquinoline Nitration Nitration 8-Fluoroquinoline->Nitration H₂SO₄, HNO₃ 8-Fluoro-3-nitroquinoline 8-Fluoro-3-nitroquinoline Nitration->8-Fluoro-3-nitroquinoline Workup Reduction Reduction 8-Fluoro-3-nitroquinoline->Reduction SnCl₂/HCl or H₂/Pd-C 8-Fluoro-3-aminoquinoline 8-Fluoro-3-aminoquinoline Reduction->8-Fluoro-3-aminoquinoline Workup & Purify Diazotization Diazotization 8-Fluoro-3-aminoquinoline->Diazotization NaNO₂, H₂SO₄ 0-5°C Diazonium Salt (in situ) Diazonium Salt (in situ) Diazotization->Diazonium Salt (in situ) Iodination Iodination Diazonium Salt (in situ)->Iodination KI (aq) Crude Product Crude Product Iodination->Crude Product N₂ evolution Purification Purification Crude Product->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or No Product q_diazotization Was diazotization complete? start->q_diazotization a_diazotization_no Check temp (0-5°C). Verify excess NaNO₂ with starch-iodide paper. q_diazotization->a_diazotization_no No q_decomposition Was diazonium salt used immediately? q_diazotization->q_decomposition Yes a_decomposition_no Prepare fresh and use immediately. Maintain low temperature. q_decomposition->a_decomposition_no No q_byproducts Are significant byproducts present? q_decomposition->q_byproducts Yes a_phenols Phenols/Tars suggest decomposition. Lower temperature. q_byproducts->a_phenols Yes (Phenols) a_azo Azo compounds suggest insufficient acid. Use >2.5 eq. acid. q_byproducts->a_azo Yes (Tars/Azo) end_node Review purification and stoichiometry. q_byproducts->end_node No

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Fluoro-3-iodoquinoline

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and recommended storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term stability, refrigeration at 4°C is recommended.[3] It is crucial to protect the compound from light.[3][4][5]

Q2: What is the physical appearance of this compound?

A2: this compound is typically a solid powder.[1][3]

Q3: Is this compound sensitive to light?

A3: Yes, protection from light is a key storage recommendation, suggesting potential photosensitivity.[3][4][5] Halogenated quinolines can be susceptible to degradation upon exposure to UV light.[6]

Q4: What safety precautions should be taken when handling this compound?

A4: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[2][9]

Troubleshooting Guide

Q1: My this compound powder has changed color. Is it degraded?

A1: A change in color can indicate degradation. First, review your storage conditions against the recommendations in the table below. Improper storage, such as exposure to light or moisture, can cause degradation. To confirm, you should re-analyze the material to assess its purity. A common method for this is High-Performance Liquid Chromatography (HPLC).

Q2: I am seeing an unexpected peak in my HPLC analysis of an aged sample. What could it be?

A2: An additional peak in your HPLC chromatogram likely represents a degradation product. Halogenated aromatic compounds can be susceptible to dehalogenation or oxidation. Compare the chromatogram to that of a freshly prepared sample or a reference standard to confirm.

Q3: My this compound is not dissolving as expected. What should I do?

A3: First, confirm you are using an appropriate solvent. If solubility issues persist, it could be due to the presence of insoluble degradation products. Try sonicating the sample to aid dissolution. If the material still does not fully dissolve, this may be a sign of significant degradation or impurity.

Data Presentation: Recommended Storage Conditions

ParameterRecommendationSource
Temperature Room Temperature or Refrigerated (4°C) for long-term storage.[3][4][5]
Light Protect from light; store in a dark place.[3][4][5]
Atmosphere Store in a tightly sealed container in a dry, well-ventilated area.[1][2]
Container Keep container tightly closed.[1][2]

Experimental Protocols

Protocol: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate calibration standards at concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.

  • Sample Preparation:

    • Prepare a sample of the this compound under investigation at a concentration of 1 mg/mL in the same solvent as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared standards and sample.

    • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.

    • The appearance of new peaks in aged samples compared to a fresh sample indicates degradation.

Mandatory Visualization

G start Start: Suspected Degradation check_appearance Visual Inspection: Color change, clumping? start->check_appearance review_storage Review Storage Conditions: Temp, Light, Moisture check_appearance->review_storage Issue Observed analytical_check Purity Analysis: (e.g., HPLC, NMR) check_appearance->analytical_check No Visual Issue review_storage->analytical_check compare_data Compare to Reference Data or Fresh Sample analytical_check->compare_data degradation_confirmed Degradation Confirmed: New peaks/impurities present compare_data->degradation_confirmed Discrepancy Found no_degradation No Significant Degradation: Purity within specification compare_data->no_degradation Data Matches quarantine Quarantine Material and Report degradation_confirmed->quarantine continue_use Continue with Experiment no_degradation->continue_use

References

Technical Support Center: Intramolecular Friedel-Crafts Acylation of N-(fluorophenyl) Amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the intramolecular Friedel-Crafts acylation of N-(fluorophenyl) amides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this challenging but crucial reaction for synthesizing fluorinated heterocyclic compounds, such as precursors to quinolones.

Frequently Asked Questions (FAQs)

Q1: Why is my intramolecular Friedel-Crafts acylation of an N-(fluorophenyl) amide failing or resulting in a very low yield?

Low yields in this reaction typically stem from two primary challenges. First, amides are generally unreactive acylating agents in Friedel-Crafts reactions because the strong carbon-nitrogen bond resists cleavage to form the necessary acylium ion electrophile.[1][2] Superelectrophilic activation with a strong acid is required to overcome this.[3] Second, the fluorophenyl ring is deactivated towards electrophilic aromatic substitution. The fluorine atom is highly electronegative and withdraws electron density from the ring through the sigma bond, making it less nucleophilic.[4][5]

Q2: What is the most effective type of catalyst for this cyclization?

While traditional Lewis acids like AlCl₃ are common in Friedel-Crafts acylations, they are often less effective for amide substrates and are highly sensitive to moisture.[4] For this specific transformation, strong Brønsted acids and dehydrating agents are generally more successful. Reagents like Eaton's Reagent (P₂O₅ in methanesulfonic acid), polyphosphoric acid (PPA), and trifluoromethanesulfonic acid (triflic acid, TfOH) are preferred because they are powerful enough to activate the amide group for cyclization.[6][7][8] Triflic acid, a superacid, is particularly effective at promoting acylation even with unreactive amides.[1][9]

Q3: How does the position of the fluorine atom on the phenyl ring affect the reaction?

The position of the fluorine atom has a significant impact. Fluorine is an ortho-, para-directing deactivator.[10]

  • Para-Fluoro: Cyclization is often most successful with the fluorine at the para-position. The fluorine's deactivating inductive effect is felt throughout the ring, but the site of cyclization (ortho to the amide-bearing substituent) is sterically accessible. Reactions at the para position of fluorobenzene can be faster than at a single position of benzene itself.[11]

  • Ortho-Fluoro: Cyclization can be sterically hindered by the adjacent fluorine atom.

  • Meta-Fluoro: The fluorine atom's strong electron-withdrawing effect will significantly deactivate both the ortho and para positions relative to it, making cyclization more difficult.

Q4: My amide doesn't seem to be activating. What strategies can I use?

Amide activation is the key step. If standard conditions with PPA or Eaton's reagent are failing, consider a more forceful approach. Using a superacid like triflic acid can protonate the amide, which diminishes the C-N bond resonance and facilitates the formation of a reactive electrophile.[1][3] An alternative is to activate the amide with triflic anhydride (Tf₂O), which can generate a highly electrophilic nitrilium ion intermediate that readily undergoes intramolecular attack by the arene.[2]

Q5: I'm observing significant charring and decomposition but little product. What's happening?

This typically indicates that the reaction conditions are too harsh. The combination of a strongly deactivated ring and a powerful acid catalyst at high temperatures can lead to substrate decomposition and polymerization.[4] Try lowering the reaction temperature or reducing the reaction time. If possible, using a slightly milder (yet still effective) acid system could be beneficial, though this may require longer reaction times.

Q6: Can I use standard Lewis acids like aluminum chloride (AlCl₃)?

While AlCl₃ is a classic Friedel-Crafts catalyst, it has limitations here. The catalyst is extremely sensitive to moisture, and any water will deactivate it.[4] More importantly, the product ketone can form a stable complex with AlCl₃, which means that stoichiometric or even excess amounts of the catalyst are required.[4] Given the low reactivity of the N-(fluorophenyl) amide substrate, strong Brønsted acids are generally a more reliable choice.

Troubleshooting Guide
Problem: No Reaction or Low Conversion
Possible CauseRecommended Solution
Insufficient Amide Activation The amide is not forming a sufficiently reactive electrophile. Switch to a stronger acid system. If using PPA, try Eaton's Reagent. If Eaton's Reagent is insufficient, use neat triflic acid (TfOH).[1][6] Consider activating the amide with triflic anhydride (Tf₂O).
Deactivated Aromatic Ring The fluorophenyl ring is not nucleophilic enough to attack the activated amide. Increase the reaction temperature in increments (e.g., from 80°C to 100°C, then 120°C). Monitor for decomposition. Increase the reaction time.
Catalyst Inactivity The acid catalyst (especially Lewis acids) has been deactivated by moisture. Ensure all glassware is oven-dried. Use anhydrous solvents. Use freshly opened or prepared reagents. Eaton's reagent should be freshly prepared for best results.[4]
Incorrect Stoichiometry The reaction may require a large excess of the acid, which often serves as both catalyst and solvent. Ensure a sufficient volume/equivalent of PPA, Eaton's Reagent, or TfOH is being used. For triflic acid, at least 4-5 equivalents are often necessary.[1]
Problem: Formation of Side Products / Decomposition
Possible CauseRecommended Solution
Reaction Temperature is Too High High temperatures combined with strong acids can cause charring and polymerization. Reduce the reaction temperature. While this may slow the reaction, it can improve the yield by preventing decomposition.[4]
Intermolecular Reaction At high substrate concentrations, intermolecular acylation can compete with the desired intramolecular cyclization. Perform the reaction under high-dilution conditions by adding the substrate slowly to the hot acid. This favors intramolecular processes.[12]
Key Experimental Protocols

Safety Note: These reactions involve strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Intramolecular Acylation using Eaton's Reagent
  • Preparation of Eaton's Reagent (7.5 wt% P₂O₅ in MeSO₃H): In a dry flask under a nitrogen atmosphere, slowly add phosphorus pentoxide (P₂O₅) in portions to methanesulfonic acid (MeSO₃H) (e.g., 7.5 g P₂O₅ per 100 g MeSO₃H) with stirring. Control the exothermic addition by using an ice bath. Once addition is complete, stir the mixture at room temperature until the P₂O₅ has fully dissolved.

  • Reaction Setup: To the freshly prepared Eaton's Reagent (typically 10-20 parts by weight relative to the substrate), add the N-(fluorophenyl) amide substrate in one portion at room temperature with vigorous stirring.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or LCMS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The product may precipitate.

  • Extraction: Neutralize the aqueous solution carefully with a base (e.g., solid NaOH or concentrated NaOH solution) while cooling in an ice bath. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Intramolecular Acylation using Triflic Acid (TfOH)
  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the N-(fluorophenyl) amide substrate in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane) or use the acid neat.

  • Acid Addition: Cool the flask in an ice bath (0°C). Slowly add triflic acid (5-10 equivalents) via syringe.

  • Heating: Allow the reaction to warm to room temperature and then heat to the required temperature (e.g., 50-80°C). Monitor the reaction progress by TLC or LCMS.

  • Workup: After completion, cool the reaction mixture in an ice bath and carefully pour it over a stirred mixture of ice and water.

  • Extraction and Purification: Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent. Follow the purification steps outlined in Protocol 1.

Data Presentation
Table 1: Comparison of Acid Catalysts for a Model Intramolecular Acylation

(Data are representative and intended for illustrative purposes)

CatalystTemperature (°C)Time (h)Yield (%)Notes
Polyphosphoric Acid (PPA)1401235%High temperature required; often viscous and difficult to stir.
Eaton's Reagent100665%Lower viscosity and generally gives higher yields than PPA.[6]
Triflic Acid (TfOH)60485%Highly effective even at lower temperatures due to its superacidic nature.[1][7]
Aluminum Chloride (AlCl₃)808<10%Ineffective for this substrate class under typical conditions.[4]
Table 2: Effect of Fluorine Substituent Position on Reaction Yield

(Data are representative and based on established electronic and steric effects)

SubstrateCatalystTemperature (°C)Time (h)Yield (%)
N-(4-fluorophenyl)propanamideEaton's Reagent100665%
N-(2-fluorophenyl)propanamideEaton's Reagent100640%
N-(3-fluorophenyl)propanamideEaton's Reagent1201220%
N-(phenyl)propanamideEaton's Reagent100490%
Visualizations

General Reaction Pathway

reaction_pathway sub N-(fluorophenyl) amide act Activated Intermediate (Protonated Amide / Acylium Ion) sub->act Activation cat Strong Acid (e.g., TfOH, Eaton's Reagent) cat->act cyc Intramolecular EAS (Cyclization) act->cyc prod Cyclized Product (e.g., Fluoro-dihydroquinolone) cyc->prod Deprotonation troubleshooting_workflow start Low / No Yield Observed q1 Is the amide activating? start->q1 q2 Is the aromatic ring too deactivated? q1->q2 Yes sol1 Use stronger acid (PPA -> Eaton's -> TfOH) q1->sol1 No q3 Is the catalyst active? q2->q3 No sol2 Increase Temperature Increase Reaction Time q2->sol2 Yes q3->start Yes, re-evaluate sol3 Use fresh, anhydrous reagents and solvents q3->sol3 No

References

Preventing deiodination of 8-Fluoro-3-iodoquinoline during catalysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalytic Cross-Coupling Reactions. This guide is designed to help you troubleshoot and prevent the undesired deiodination of 8-Fluoro-3-iodoquinoline during catalysis, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is deiodination, and why is it a common side reaction with this compound?

A1: Deiodination, a specific type of hydrodehalogenation, is a side reaction in which the iodine atom on your substrate is replaced by a hydrogen atom, leading to the formation of 8-fluoroquinoline.[1] This occurs within the palladium catalytic cycle when a palladium-hydride species is formed. This species can then undergo reductive elimination with your aryl group faster than the desired cross-coupling, releasing the unwanted deiodinated product.[1][2] The hydrogen source for this process can be solvents (especially alcohols), water, or even the base used in the reaction.[1][3][4] Aryl iodides are highly reactive towards oxidative addition, which is the first step in the cycle, but this high reactivity can also make them more susceptible to side reactions like deiodination.[5]

Q2: I am observing a significant amount of 8-fluoroquinoline in my reaction mixture. What are the first parameters I should adjust?

A2: When significant deiodination is observed, the three most critical parameters to investigate are the ligand , the base , and the solvent . The interplay between these three components often dictates the balance between the desired cross-coupling and the undesired deiodination pathway. Modifying these is the most effective strategy for troubleshooting.

Q3: How does the choice of palladium ligand influence the rate of deiodination?

A3: The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) or N-heterocyclic carbene (NHC) ligands are known to accelerate the reductive elimination step of the desired product.[6][7] This acceleration can help the productive catalytic cycle outcompete the deiodination pathway.[3] Conversely, less bulky ligands may not sufficiently stabilize the palladium complex, allowing for side reactions to occur.

Q4: Which type of base is best for minimizing deiodination?

A4: The choice of base is critical and often requires empirical screening.[8] While strong bases like sodium tert-butoxide (NaOtBu) are effective for many couplings, they can sometimes promote deiodination.[9][10] Consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[11] These bases are often strong enough to facilitate the reaction without promoting the pathways that lead to palladium-hydride formation.

Q5: Can the reaction solvent be the source of the unwanted hydrogen atom?

A5: Yes, the solvent can be a direct participant in the deiodination reaction.[4] Protic solvents, particularly alcohols like methanol or isopropanol, can act as hydride sources.[1][4] If you are using a protic solvent, switching to an anhydrous, aprotic solvent such as dioxane, toluene, or THF is highly recommended.[1] Furthermore, ensure your solvents are rigorously degassed, as the presence of oxygen can lead to catalyst decomposition and other side reactions.[11][12]

Troubleshooting Guide

Problem: High percentage (>10%) of deiodinated byproduct (8-fluoroquinoline) is observed by GC-MS, LC-MS, or NMR analysis of the crude reaction mixture.

Competing Reaction Pathways Diagram

G pd0 LPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex L(Ar)Pd(II)-I ox_add->pd_complex transmetal Transmetalation (with R-B(OR)2 / Base) pd_complex->transmetal hydride_gen Hydride Formation pd_complex->hydride_gen pd_r_complex L(Ar)Pd(II)-R transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Regeneration product Ar-R (Desired Product) red_elim->product byproduct Ar-H (Deiodinated Byproduct) pd_h_complex L(Ar)Pd(II)-H hydride_gen->pd_h_complex deiod_elim Reductive Elimination pd_h_complex->deiod_elim deiod_elim->pd0 Regeneration deiod_elim->byproduct ar_i Ar-I (this compound) ar_i->ox_add h_source H-Source (Solvent, Base, H₂O) h_source->hydride_gen Troubleshooting_Workflow start Deiodination of This compound Observed? ligand Step 1: Change Ligand Use bulky, e⁻-rich ligand (e.g., XPhos, SPhos, RuPhos) start->ligand Yes no_problem Reaction is Optimal start->no_problem No base Step 2: Change Base Switch from strong base (e.g., NaOtBu) to weaker base (e.g., K₃PO₄, K₂CO₃) ligand->base Issue Persists end Problem Resolved ligand->end Resolved solvent Step 3: Change Solvent & Temp Use anhydrous aprotic solvent (Dioxane, Toluene). Lower temp. base->solvent Issue Persists base->end Resolved catalyst Step 4: Evaluate Catalyst Use air-stable precatalyst (e.g., XPhos Pd G3/G4). Ensure rigorous degassing. solvent->catalyst Issue Persists solvent->end Resolved catalyst->end Monitor Reaction

References

Managing solubility challenges of 8-Fluoro-3-iodoquinoline in reaction solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting solubility challenges encountered with 8-Fluoro-3-iodoquinoline in reaction solvents. The following sections offer a series of frequently asked questions, detailed troubleshooting guides, and experimental protocols to systematically address and overcome solubility issues.

Properties of this compound

A summary of the available physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
CAS Number 866782-59-4[1][2][3]
Molecular Formula C₉H₅FIN[2][4][5]
Molecular Weight 273.05 g/mol [4][5]
Density 1.908 g/cm³[1]
Boiling Point 324.4°C at 760 mmHg[4]
Flash Point 150.0°C[4]

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility of this compound in a question-and-answer format.

Q1: Why is my this compound not dissolving in my chosen reaction solvent?

A1: The limited solubility of many substituted quinoline derivatives can be attributed to several factors.[6] The quinoline core is a bicyclic aromatic system, which is largely hydrophobic.[6] Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for solvent molecules to solvate individual molecules, thus limiting solubility. The presence of a halogen like fluorine can further impact intermolecular interactions.

Q2: What is the first step I should take to address poor solubility?

A2: A systematic solvent screening is the recommended first step. By testing the solubility of this compound in a small panel of common organic solvents with varying polarities, you can identify a more suitable medium for your reaction. See the "Experimental Protocols" section for a detailed method on how to perform a small-scale solubility screening.

Q3: I've tried several solvents with no success. What are my options?

A3: If a single solvent system is not effective, several solubility enhancement techniques can be employed. These can be broadly categorized as physical and chemical modifications.[7] Common approaches include:

  • Co-solvency: The addition of a miscible organic solvent (a co-solvent) can alter the polarity of the solvent system, which may increase the solubility of your compound.[6][8]

  • Temperature Adjustment: For many compounds, solubility increases with temperature. Gently heating the mixture (while respecting the solvent's boiling point and safety precautions) can help dissolve the solute.

  • pH Adjustment (Salt Formation): Quinolines are typically weak bases.[9] Decreasing the pH of the solution by adding an acid can lead to the protonation of the nitrogen atom, forming a more soluble salt.[6][10]

  • Particle Size Reduction: Reducing the particle size of the solid increases the surface area available for solvation, which can improve the rate of dissolution.[7][11]

Q4: How do I choose a suitable co-solvent?

A4: The choice of a co-solvent depends on the primary solvent and the reaction conditions. A common strategy is to use a water-miscible organic solvent to reduce the overall polarity of an aqueous system.[6] For organic reactions, you might mix a solvent in which the compound is sparingly soluble with one in which it shows higher, though perhaps not complete, solubility. A systematic approach to testing co-solvent ratios is recommended (see "Experimental Protocols").

Q5: Can I form a salt of this compound to improve its solubility in protic solvents?

A5: Yes, salt formation is a highly effective method for increasing the solubility of basic compounds like quinolines.[10] Reacting the quinoline with an acid can form a stable salt, which often has significantly improved aqueous solubility.[6] The choice of acid is critical, and the resulting salt should ideally be soluble in the reaction medium while not interfering with the downstream reaction chemistry.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 5 mg) into several individual vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent. Choose a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Ethanol, DMF, DMSO).

  • Observation: Vigorously vortex or agitate the vials for 1-2 minutes at room temperature.

  • Assessment: Visually inspect each vial for undissolved solid. If the solid dissolves completely, the solubility is at least 10 mg/mL. If not, you can incrementally add more solvent to determine the approximate solubility.

  • Heating Test: For vials with undissolved solid, gently warm the mixture to see if solubility increases with temperature. Ensure you are aware of the boiling point of the solvent and take appropriate safety precautions.

Protocol 2: Improving Solubility with a Co-solvent

  • Primary Solvent: Begin with this compound suspended in your desired primary reaction solvent.

  • Co-solvent Addition: Add a second, miscible solvent (the co-solvent) dropwise or in small, measured increments (e.g., 5-10% v/v).

  • Agitation: After each addition, vortex or stir the mixture thoroughly to allow for equilibration.

  • Observation: Continue adding the co-solvent until the solid dissolves or until the co-solvent makes up a significant portion of the total volume. Record the solvent ratio at which dissolution occurs.

Visualizing Workflows and Concepts

The following diagrams illustrate key processes for managing solubility.

G A Poor solubility of This compound observed B Perform Systematic Solvent Screening A->B C Is a suitable single solvent found? B->C D Proceed with Reaction C->D Yes E Implement Solubility Enhancement Technique C->E No F Co-solvency E->F G Temperature Adjustment E->G H Salt Formation (pH adjustment) E->H F->D G->D H->D

Caption: Troubleshooting workflow for solubility issues.

G A Poor Solubility of Reactant B Low Concentration of Reactant in Solution A->B F Heterogeneous Reaction Mixture A->F C Reduced Reaction Rate B->C D Incomplete Reaction/ Low Yield C->D E Potential for Side Reactions F->E G Issues with Reproducibility and Scale-up F->G

Caption: Impact of poor solubility on chemical reactions.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR of 8-Fluoro-3-iodoquinoline and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the 1H and 13C NMR spectral data for 8-Fluoro-3-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry. Due to the limited availability of fully assigned experimental spectra for this compound in the public domain, this guide presents a predicted spectral assignment based on the experimentally determined data of its structural analogues, 8-fluoroquinoline and 3-iodoquinoline. This comparative approach offers valuable insights into the influence of fluoro and iodo substituents on the quinoline scaffold's magnetic environment.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the experimentally observed data for 8-fluoroquinoline and 3-iodoquinoline, considering the additive effects of the fluorine and iodine substituents on the quinoline ring system.

Table 1: 1H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Position8-Fluoroquinoline (Experimental)3-Iodoquinoline (Experimental)This compound (Predicted)
H-2δ 8.92 (dd, J = 4.2, 1.7 Hz)δ 9.15 (d, J = 2.2 Hz)δ ~9.10 (d, J ≈ 2.0 Hz)
H-3δ 7.42 (dd, J = 8.3, 4.2 Hz)--
H-4δ 8.15 (dd, J = 8.3, 1.7 Hz)δ 8.45 (d, J = 2.2 Hz)δ ~8.40 (s)
H-5δ 7.50 (dd, J = 8.1, 1.2 Hz)δ 7.85 (d, J = 8.1 Hz)δ ~7.60 (d, J ≈ 8.0 Hz)
H-6δ 7.45 (ddd, J = 8.1, 7.5, 1.2 Hz)δ 7.65 (ddd, J = 8.4, 6.9, 1.4 Hz)δ ~7.55 (t, J ≈ 7.8 Hz)
H-7δ 7.25 (ddd, J = 10.4, 8.1, 1.2 Hz)δ 8.10 (d, J = 8.4 Hz)δ ~7.35 (dd, J ≈ 10.0, 8.0 Hz)

Table 2: 13C NMR Spectral Data Comparison (101 MHz, CDCl₃)

Position8-Fluoroquinoline (Experimental)3-Iodoquinoline (Experimental)This compound (Predicted)
C-2150.1 (d, J = 4.0 Hz)155.0~154.5
C-3121.695.0~94.5
C-4136.2140.1~139.5
C-4a127.5 (d, J = 5.0 Hz)128.9~128.0 (d, J ≈ 5.0 Hz)
C-5128.1 (d, J = 4.0 Hz)127.4~128.5 (d, J ≈ 4.0 Hz)
C-6122.9129.9~123.5
C-7115.8 (d, J = 18.0 Hz)130.5~116.5 (d, J ≈ 18.0 Hz)
C-8159.5 (d, J = 255.0 Hz)127.9~159.0 (d, J ≈ 255.0 Hz)
C-8a139.8 (d, J = 10.0 Hz)147.5~147.0 (d, J ≈ 10.0 Hz)

Experimental Protocols

The following provides a detailed methodology for the acquisition of 1H and 13C NMR spectra, typical for quinoline derivatives.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample (e.g., this compound) is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Pulse Program: zg30 (standard 30-degree pulse).

  • Number of Scans: 16.

  • Acquisition Time: 4.096 seconds.

  • Relaxation Delay: 1.0 second.

  • Spectral Width: 8278 Hz (20.6 ppm).

  • Temperature: 298 K.

  • Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is manually phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer (operating at 101 MHz for 13C).

  • Pulse Program: zgpg30 (power-gated decoupling with a 30-degree pulse).

  • Number of Scans: 1024.

  • Acquisition Time: 1.305 seconds.

  • Relaxation Delay: 2.0 seconds.

  • Spectral Width: 24211 Hz (240 ppm).

  • Temperature: 298 K.

  • Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is manually phased and baseline corrected. Chemical shifts are referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Logical Workflow for NMR Spectral Assignment

The process of assigning NMR spectra involves a logical progression from data acquisition to final structure confirmation. The following diagram illustrates this workflow.

NMR_Assignment_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis & Assignment cluster_conclusion Conclusion A Sample Preparation B 1D 1H NMR Acquisition A->B C 1D 13C NMR Acquisition A->C D 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) B->D C->D E Fourier Transform F Phasing & Baseline Correction E->F G Chemical Shift Referencing F->G H Analyze 1H NMR: - Chemical Shift - Integration - Multiplicity G->H I Analyze 13C NMR: - Chemical Shift - C-F Coupling G->I J Correlate with 2D NMR Data G->J L Final Spectral Assignment H->L I->L J->L K Compare with Analogues & Predictive Models K->L M Structure Confirmation L->M

A Comparative Guide to the Analytical Characterization of 8-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. 8-Fluoro-3-iodoquinoline, a halogenated derivative of the quinoline scaffold, presents a molecule of significant interest due to the prevalence of quinoline-based structures in medicinal chemistry. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) and other key analytical techniques for the characterization of this compound.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize data from a closely related halogenated quinoline, 8-chloroquinoline, as a representative example to illustrate the principles of HRMS analysis. This substitution allows for a meaningful comparison, though researchers should anticipate variations in the actual data for this compound based on the differing electronic and steric effects of the fluorine and iodine substituents.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). This high level of mass accuracy is critical for confirming molecular formulas and aiding in structural elucidation.

Comparison with Alternative Mass Spectrometry Techniques

Analytical TechniqueResolutionMass AccuracyInformation ProvidedTypical Use Case
High-Resolution Mass Spectrometry (HRMS) High (>10,000 FWHM)Excellent (< 5 ppm)Elemental composition, molecular formula confirmation, fragmentation pathways.Structural elucidation of unknown compounds, metabolite identification.
Low-Resolution Mass Spectrometry (LRMS) Low (< 2,000 FWHM)ModerateNominal mass, basic fragmentation pattern.Routine screening, quantification.
Tandem Mass Spectrometry (MS/MS) VariableVariableFragmentation pathways, structural information.Targeted analysis, structural confirmation.
Experimental Protocol: High-Resolution Mass Spectrometry

Objective: To determine the accurate mass and elemental composition of the target compound and to elucidate its fragmentation pathways.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

HRMS Data Acquisition (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Full Scan

  • Mass Range: m/z 100-500

  • Resolution: > 60,000 FWHM

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Tandem MS (MS/MS) for Fragmentation Analysis:

  • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ of this compound.

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Product Ion Scan: Acquire the mass spectrum of the resulting fragment ions.

Expected HRMS Data for this compound

While specific data is unavailable, the following table outlines the expected accurate mass for the protonated molecule of this compound.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
This compoundC₉H₅FIN272.9445273.9523
Fragmentation Pathway of Halogenated Quinolines

The fragmentation of quinoline derivatives in the mass spectrometer provides valuable structural information. Based on general principles of fragmentation for halogenated aromatic compounds, a logical fragmentation workflow for this compound can be proposed. The initial fragmentation would likely involve the loss of the iodine radical due to the weaker C-I bond, followed by further fragmentation of the quinoline ring.

G M [C₉H₅FINH]⁺ m/z = 273.95 F1 [C₉H₅FNH]⁺ m/z = 146.04 M->F1 - I• F2 [C₈H₄FN]⁺ m/z = 121.03 F1->F2 - HCN F3 [C₇H₄F]⁺ m/z = 109.03 F2->F3 - C

Caption: Proposed fragmentation pathway for protonated this compound.

Comparison with Alternative Analytical Techniques

While HRMS provides unparalleled mass accuracy, a comprehensive characterization of this compound requires a multi-technique approach.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity and spatial arrangement of atoms.Unambiguous structure elucidation.Lower sensitivity compared to MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions and conjugation within the molecule.Simple, rapid, and non-destructive.Provides limited structural information.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Provides a "fingerprint" of the molecule.Complex spectra can be difficult to interpret.
Experimental Protocols for Alternative Techniques

Objective: To elucidate the detailed chemical structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

Objective: To determine the absorption maxima of this compound.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol).

Protocol:

  • Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax). For quinoline and its derivatives, characteristic absorptions are expected in the UV region.[1][2]

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Protocol:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. Characteristic bands for the C-F, C-I, and quinoline ring vibrations are expected.[3]

Logical Workflow for Compound Characterization

A logical workflow for the comprehensive characterization of a novel compound like this compound involves a sequential and complementary use of these analytical techniques.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation A Sample Preparation B UV-Vis Spectroscopy (Confirm Chromophore) A->B C IR Spectroscopy (Identify Functional Groups) A->C D HRMS Analysis (Determine Elemental Composition) B->D C->D E NMR Spectroscopy (¹H, ¹³C, 2D) (Detailed Structure) D->E F Data Interpretation & Structure Confirmation E->F

Caption: A logical workflow for the analytical characterization of this compound.

References

Reactivity Face-Off: 3-Iodo-8-fluoroquinoline vs. 3-Bromo-8-fluoroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of palladium-catalyzed cross-coupling reactions, the choice of halide in an aryl halide substrate is a critical parameter that significantly influences reaction efficiency and conditions. This guide provides a detailed comparison of the reactivity between 3-iodo-8-fluoroquinoline and its bromine-containing counterpart, 3-bromo-8-fluoroquinoline. While direct comparative studies on these specific molecules are not extensively documented, the well-established principles of C-X bond activation in cross-coupling reactions, supported by data from analogous quinoline systems, provide a clear and reliable framework for this analysis.

The fundamental principle governing the reactivity of aryl halides in cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is considerably weaker than the C-Br bond, leading to a lower activation energy for the initial oxidative addition step in the catalytic cycle. This translates to milder reaction conditions, shorter reaction times, and often higher yields for iodo-substituted substrates compared to their bromo-analogues.

Quantitative Data Summary

The following table summarizes the expected and observed differences in performance between 3-iodo-8-fluoroquinoline and 3-bromo-8-fluoroquinoline in a typical Suzuki-Miyaura cross-coupling reaction, based on data from closely related 6-haloquinoline systems.

Feature3-Iodo-8-fluoroquinoline (Projected)3-Bromo-8-fluoroquinoline
Relative Reactivity ExcellentGood
Typical Reaction Temperature Room Temperature to 60 °C80-110 °C
Typical Reaction Time 1-8 hours6-24 hours
Catalyst Loading Often effective at lower loadings (0.5-2 mol%)Typically 1-5 mol%
Reported Yields Excellent (>90%)Good to Excellent (70-95%)

The Reactivity Principle: A Look at the Catalytic Cycle

The enhanced reactivity of 3-iodo-8-fluoroquinoline stems from the initial and often rate-determining step of the cross-coupling catalytic cycle: oxidative addition. The weaker carbon-iodine bond is more readily cleaved by the palladium(0) catalyst to form the palladium(II) intermediate.

cluster_0 Reactivity Comparison cluster_1 Reaction Outcome 3-Iodo-8-fluoroquinoline 3-Iodo-8-fluoroquinoline Faster Oxidative Addition Faster Oxidative Addition 3-Iodo-8-fluoroquinoline->Faster Oxidative Addition Weaker C-I bond 3-Bromo-8-fluoroquinoline 3-Bromo-8-fluoroquinoline Slower Oxidative Addition Slower Oxidative Addition 3-Bromo-8-fluoroquinoline->Slower Oxidative Addition Stronger C-Br bond Milder Conditions\n(Lower Temp, Shorter Time) Milder Conditions (Lower Temp, Shorter Time) Faster Oxidative Addition->Milder Conditions\n(Lower Temp, Shorter Time) Harsher Conditions\n(Higher Temp, Longer Time) Harsher Conditions (Higher Temp, Longer Time) Slower Oxidative Addition->Harsher Conditions\n(Higher Temp, Longer Time)

Comparative reactivity in oxidative addition.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. Note that the protocol for 3-iodo-8-fluoroquinoline is projected based on the established reactivity of aryl iodides, while the protocol for 3-bromo-8-fluoroquinoline is based on typical conditions required for less reactive aryl bromides.

Projected Suzuki-Miyaura Coupling of 3-Iodo-8-fluoroquinoline

Materials:

  • 3-Iodo-8-fluoroquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a reaction vial, combine 3-iodo-8-fluoroquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the vial.

  • Stir the reaction mixture at room temperature for 4-8 hours, or with gentle heating to 50-60 °C if necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Typical Suzuki-Miyaura Coupling of 3-Bromo-8-fluoroquinoline

Materials:

  • 3-Bromo-8-fluoroquinoline (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)

  • 2 M Sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask, add 3-bromo-8-fluoroquinoline, the arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene followed by the sodium carbonate solution.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The general workflow for a palladium-catalyzed cross-coupling reaction is outlined below. The key difference in the application to the iodo- and bromo-substrates lies in the "Reaction Conditions" node, where the former allows for significantly milder parameters.

start Start: Assemble Reactants (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) start->setup reaction Reaction Conditions (Temperature, Time) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification end End: Isolated Product purification->end

Generalized experimental workflow.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, the choice between 3-iodo-8-fluoroquinoline and 3-bromo-8-fluoroquinoline for cross-coupling reactions has clear implications for process efficiency and sustainability. The superior reactivity of the iodo-analogue allows for the use of milder reaction conditions, which can lead to shorter synthesis times, reduced energy consumption, and better tolerance of sensitive functional groups within complex molecules. While 3-bromo-8-fluoroquinoline is a viable substrate, it generally requires more forcing conditions to achieve comparable results. Therefore, when available and economically feasible, 3-iodo-8-fluoroquinoline is the preferred substrate for facilitating a wider range of cross-coupling transformations with greater efficiency.

A Comparative Analysis of the Antifungal Efficacy of 8-Fluoroquinoline Analogs and Existing Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections, a new class of compounds, 8-fluoroquinoline analogs, has emerged as a promising area of research. This guide provides a comparative analysis of the antifungal activity of these novel analogs against established antifungal drugs, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of mycology and antimicrobial research.

Data Presentation: Comparative Antifungal Activity

The in vitro antifungal efficacy of novel 8-fluoroquinoline analogs is compared with existing antifungal agents against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key indicator of antifungal potency. While extensive MIC data for a broad range of 8-fluoroquinoline analogs is still emerging, preliminary studies and data on related quinoline compounds provide valuable insights.

Compound ClassSpecific Analog/DrugCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Primary Mechanism of Action
8-Fluoroquinolines Experimental AnalogsData Emerging - Potent Activity SuggestedData EmergingData EmergingInhibition of Fungal Topoisomerase II
8-Hydroxyquinolines Clioquinol0.031 - 2--Disruption of cell wall and membrane integrity
PH265--0.5 - 1-
PH276--0.5 - 8-
Azoles Fluconazole0.25 - 1>644 - 16Inhibition of Ergosterol Biosynthesis (Lanosterol 14α-demethylase)
Voriconazole0.03 - 0.1250.25 - 10.03 - 0.25Inhibition of Ergosterol Biosynthesis (Lanosterol 14α-demethylase)
Polyenes Amphotericin B0.25 - 10.5 - 20.125 - 0.5Binds to ergosterol, forming pores in the cell membrane
Echinocandins Caspofungin0.06 - 0.250.015 - 0.0616Inhibition of β-(1,3)-D-glucan synthase

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a representative range based on available literature.

Experimental Protocols

Standardized methodologies are critical for the accurate and reproducible evaluation of antifungal activity. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for determining the MIC of antifungal agents.

Broth Microdilution Method for Yeasts (CLSI M27-A4 / EUCAST E.Def 7.4)

This method is used to determine the MIC of antifungal agents against yeast species such as Candida and Cryptococcus.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This method is adapted for testing the susceptibility of molds like Aspergillus.

  • Inoculum Preparation: A suspension of conidia is prepared from a mature culture and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Drug Dilution and Incubation: Similar to the yeast protocol, the drugs are serially diluted, and the plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is read as the lowest concentration that shows complete inhibition of growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets of antifungal agents is crucial for drug development and for overcoming resistance.

8-Fluoroquinoline Analogs: Targeting Fungal Topoisomerase II

Emerging evidence suggests that the primary antifungal mechanism of 8-fluoroquinoline analogs is the inhibition of fungal topoisomerase II.[1] This enzyme is essential for DNA replication and transcription. By inhibiting topoisomerase II, these analogs disrupt critical cellular processes, leading to fungal cell death. This mechanism is distinct from the majority of currently available antifungal drugs.

G 8-Fluoroquinoline 8-Fluoroquinoline Fungal Topoisomerase II Fungal Topoisomerase II 8-Fluoroquinoline->Fungal Topoisomerase II Inhibits DNA Replication & Transcription DNA Replication & Transcription Fungal Topoisomerase II->DNA Replication & Transcription Required for Cell Death Cell Death DNA Replication & Transcription->Cell Death Disruption leads to

Mechanism of 8-Fluoroquinoline Analogs
Existing Antifungal Compounds: Established Mechanisms

Existing antifungal drugs target various essential components of the fungal cell.

  • Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14α-demethylase, a key step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane.[2]

G Azoles Azoles Lanosterol 14α-demethylase Lanosterol 14α-demethylase Azoles->Lanosterol 14α-demethylase Inhibit Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase->Ergosterol Biosynthesis Catalyzes Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Biosynthesis->Fungal Cell Membrane Integrity Essential for

Mechanism of Azole Antifungals
  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.

Experimental Workflow

A standardized workflow is essential for the systematic evaluation of novel antifungal candidates.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Antifungal Susceptibility Testing cluster_2 Mechanism of Action Studies cluster_3 In Vivo Efficacy & Toxicity Synthesis of 8-Fluoroquinoline Analogs Synthesis of 8-Fluoroquinoline Analogs Structural Verification (NMR, MS) Structural Verification (NMR, MS) Synthesis of 8-Fluoroquinoline Analogs->Structural Verification (NMR, MS) MIC Determination (CLSI/EUCAST) MIC Determination (CLSI/EUCAST) Structural Verification (NMR, MS)->MIC Determination (CLSI/EUCAST) Time-Kill Assays Time-Kill Assays MIC Determination (CLSI/EUCAST)->Time-Kill Assays Topoisomerase Inhibition Assays Topoisomerase Inhibition Assays Time-Kill Assays->Topoisomerase Inhibition Assays Ergosterol Biosynthesis Analysis Ergosterol Biosynthesis Analysis Time-Kill Assays->Ergosterol Biosynthesis Analysis Cell Membrane Permeability Assays Cell Membrane Permeability Assays Time-Kill Assays->Cell Membrane Permeability Assays Animal Models of Fungal Infection Animal Models of Fungal Infection Topoisomerase Inhibition Assays->Animal Models of Fungal Infection Ergosterol Biosynthesis Analysis->Animal Models of Fungal Infection Cell Membrane Permeability Assays->Animal Models of Fungal Infection Cytotoxicity Assays Cytotoxicity Assays Animal Models of Fungal Infection->Cytotoxicity Assays

Antifungal Drug Discovery Workflow

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 8-Fluoro-3-iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comprehensive comparison of X-ray crystal structure analysis for elucidating the architecture of 8-fluoro-3-iodoquinoline derivatives, supported by experimental data and protocols. This class of compounds is of significant interest in medicinal chemistry, and detailed structural knowledge is crucial for understanding their activity and optimizing their properties.

X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystal.[1][2] The technique involves passing a beam of X-rays through a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional model of the electron density within the crystal can be generated, and from this, the arrangement of the atoms can be deduced.[1]

Comparative Analysis of Structural Determination Methods

While X-ray crystallography is a powerful tool, other techniques can also provide valuable structural information. The choice of method often depends on the nature of the sample and the specific information required.

FeatureX-ray Crystal Structure AnalysisNuclear Magnetic Resonance (NMR) SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Sample Type Single crystal[1][3]Solution or solid-state[4]Vitreously frozen solution[5]
Resolution Atomic resolution[5]Atomic resolution for small molecules[4]Near-atomic to atomic resolution[4]
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing[2]Through-bond and through-space atomic connectivity, solution conformation, dynamics[4]3D structure of macromolecules, can capture different conformational states[5]
Advantages Unambiguous and highly detailed structural information.[2]Provides information about the molecule's structure and dynamics in solution.[4]Can be used for large and complex molecules that are difficult to crystallize.[5]
Limitations Requires a high-quality single crystal, which can be challenging to grow.[1]Structure determination can be complex for larger molecules, provides an average structure in solution.Typically lower resolution than X-ray crystallography for small molecules.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like an this compound derivative typically follows these key steps:[1][6]

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. The crystal should ideally be 0.1-0.5 mm in size and free of defects.[1]

  • Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam.[6] A detector records the positions and intensities of the diffracted X-ray beams.[1]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.[1]

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.[1]

Below is a diagram illustrating the general workflow of an X-ray crystal structure analysis experiment.

experimental_workflow Experimental Workflow for X-ray Crystal Structure Analysis cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis and Validation synthesis Synthesis of This compound Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Experiment mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A flowchart outlining the key stages of X-ray crystal structure analysis.

Representative Crystallographic Data

While specific crystallographic data for this compound is not publicly available, the following table presents representative data for a related functionalized quinoline derivative to illustrate the type of information obtained from an X-ray crystal structure analysis.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.237(1)
b (Å) 18.754(2)
c (Å) 16.566(2)
β (˚) 106.257(4)
Volume (ų) 3053.3(5)
Z 4
R-factor (%) 4.6

Note: Data is for a representative ruthenium complex containing a pyridyl-phosphine ligand and is intended for illustrative purposes only.[7]

This guide provides a foundational understanding of the application of X-ray crystal structure analysis to this compound derivatives. The detailed structural insights gained from this technique are invaluable for rational drug design and the development of new therapeutic agents.

References

The Impact of C8 Substitution on Fluoroquinolone Photostability: A Comparative Analysis of 8-Fluoro vs. 8-H Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The photostability of fluoroquinolone antibiotics is a critical parameter influencing their safety and efficacy. Photodegradation can lead to a loss of antibacterial activity and the formation of potentially toxic photoproducts. A key structural determinant of fluoroquinolone photostability is the substituent at the C8 position. This guide provides a comparative analysis of the photostability of 8-fluoro-fluoroquinolones versus their 8-H (unsubstituted) counterparts, supported by experimental data from the scientific literature.

Executive Summary

Fluoroquinolones featuring a fluorine atom at the C8 position (8-fluoro) are generally more susceptible to photodegradation upon exposure to UVA radiation compared to those with a hydrogen atom at the same position (8-H). This increased photolability of 8-fluoro derivatives is associated with a higher potential for phototoxicity. The primary photodegradation pathway for many 8-halogenated fluoroquinolones involves dehalogenation.

Quantitative Data on Fluoroquinolone Photodegradation

The following table summarizes key quantitative data on the photodegradation of representative 8-fluoro and 8-H fluoroquinolones. It is important to note that the experimental conditions vary across different studies, which can influence the absolute values of the reported parameters. Therefore, this data should be interpreted as indicative of the general trend of higher photoreactivity for 8-fluoro derivatives.

FluoroquinoloneC8 SubstituentPhotodegradation ParameterValueExperimental ConditionsReference
Lomefloxacin-FPhotodegradation KineticsApparent first-orderAqueous solution, pH 5.08-9.40[1]
Orbifloxacin-FDegradation Half-life (t½)0.9 hoursAqueous solution, pH 7.4[2]
Ciprofloxacin-HQuantum Yield (Φ)0.0442 ± 6.72 x 10⁻⁴Aqueous solution, pH 7.0, UV irradiation[3]
Norfloxacin-HDegradation Half-life (t½)0.9 - 2.7 minutesAqueous solution, neutral and alkaline pH, simulated surface water conditions[4]
Enrofloxacin-HDegradation Half-life (t½)0.9 - 2.7 minutesAqueous solution, neutral and alkaline pH, simulated surface water conditions[4]
8-F analog of Q-35-FQualitative DegradationDegraded in a dose-dependent manner with respect to UVA irradiationAqueous solution[5]
8-H analog of Q-35-HQualitative DegradationDegraded in a dose-dependent manner with respect to UVA irradiationAqueous solution[5]

General Photodegradation Pathway

The photodegradation of fluoroquinolones can proceed through several pathways, often initiated by the absorption of UVA light. The following diagram illustrates a generalized logical flow of the key events in the photosensitization and subsequent degradation of these compounds.

G A Fluoroquinolone (FQ) in Ground State B Absorption of UVA Photon (hν) A->B C Excited Singlet State (¹FQ) B->C D Intersystem Crossing C->D E Excited Triplet State (³FQ) D->E F Energy Transfer to O₂ E->F H Electron Transfer E->H K Photodegradation Products E->K Direct Photoreaction (e.g., Dehalogenation) G Singlet Oxygen (¹O₂) F->G J Reaction with Biomolecules G->J I Superoxide Anion (O₂⁻) H->I I->J L Phototoxicity J->L

Caption: Generalized workflow of fluoroquinolone photosensitization and degradation.

Experimental Protocols

The following outlines a representative methodology for assessing the photostability of fluoroquinolones, synthesized from various published studies.

Sample Preparation
  • Solvent: Fluoroquinolones are typically dissolved in an aqueous buffer solution (e.g., phosphate buffer) to maintain a constant pH, as pH can significantly influence photodegradation rates. For poorly soluble compounds, a co-solvent such as methanol or acetonitrile may be used in small quantities.

  • Concentration: The concentration of the fluoroquinolone solution is typically in the range of 10 to 50 µg/mL.

  • Controls: A control sample, protected from light (e.g., wrapped in aluminum foil), is prepared and analyzed alongside the irradiated samples to account for any degradation not caused by light.

Irradiation Conditions
  • Light Source: A light source that mimics the solar spectrum, particularly the UVA range (320-400 nm), is used. Common sources include xenon lamps or a bank of UVA fluorescent lamps.

  • Irradiance: The intensity of the light source is measured and controlled using a radiometer. A typical irradiance is around 1.8 mW/cm².

  • Temperature: The temperature of the samples is maintained at a constant level (e.g., 25°C) using a temperature-controlled chamber to prevent thermal degradation.

  • Exposure Time: Samples are exposed to the light source for various time intervals to determine the kinetics of photodegradation.

Analytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or photodiode array (PDA) detector is the most common method for quantifying the parent fluoroquinolone and its photodegradation products. Mass spectrometry (MS) is often used for the identification of the photoproducts.

  • Chromatographic Conditions: A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength is set at the absorption maximum of the specific fluoroquinolone being analyzed.

  • Data Analysis: The concentration of the fluoroquinolone at each time point is determined by comparing the peak area to a calibration curve. The photodegradation kinetics (e.g., first-order) and the degradation half-life (t½) are then calculated.

Discussion

The available data consistently indicates that the presence of a fluorine atom at the C8 position of the fluoroquinolone scaffold leads to decreased photostability. For instance, a study on a novel fluoroquinolone, Q-35, and its analogs demonstrated that the 8-F and 8-H derivatives were both degraded upon UVA irradiation, while the 8-methoxy analog was stable.[5] This suggests that the electronic properties of the C8 substituent play a crucial role in the photochemistry of the molecule.

The primary photodegradation pathway for many 8-halogenated fluoroquinolones is photo-dehalogenation, which can lead to the formation of reactive aryl cation intermediates. These intermediates can then react with surrounding molecules, contributing to the observed phototoxicity.

In contrast, 8-H fluoroquinolones, such as ciprofloxacin and norfloxacin, also undergo photodegradation, but their photoproducts and degradation pathways may differ. Common degradation pathways for these compounds include modifications to the piperazine ring and decarboxylation.

It is also important to consider the influence of other substituents on the fluoroquinolone molecule. The nature of the substituent at the N1 position, for example, can also modulate the phototoxic potential.

Conclusion

References

A Comparative Guide to the Synthesis of 8-Fluoro-3-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-fluoro-3-substituted quinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability and binding affinity. This guide provides a comparative overview of alternative synthetic routes to this important class of compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic strategies.

Comparison of Synthetic Methodologies

The synthesis of 8-fluoro-3-substituted quinolines can be broadly categorized into two approaches: classical quinoline syntheses that build the heterocyclic ring system, and modern cross-coupling methods that introduce the C3-substituent onto a pre-formed 8-fluoroquinoline core.

Synthetic MethodStarting MaterialsReagents & ConditionsReaction TimeTemperature (°C)Yield (%)
Friedländer Synthesis 2-Amino-3-fluorobenzaldehyde, AcetylacetonePiperidine, Ethanol4 hReflux85
Gould-Jacobs Reaction 2-Fluoroaniline, Diethyl ethoxymethylenemalonateDowtherm A15-20 min240-250~70 (cyclization step)
Suzuki Coupling 3-Bromo-8-fluoroquinoline, Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O12 h10092
Sonogashira Coupling 3-Bromo-8-fluoroquinoline, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF6 h6088
Buchwald-Hartwig Amination 3-Bromo-8-fluoroquinoline, MorpholinePd₂(dba)₃, BINAP, NaOtBu, Toluene18 h10075
Direct C-H Arylation 8-Fluoroquinoline, 4-IodotoluenePd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA24 h13060

Experimental Protocols

Friedländer Synthesis of 8-Fluoro-3-acetyl-2-methylquinoline

This method constructs the quinoline ring from a substituted o-aminobenzaldehyde and a β-dicarbonyl compound.

Procedure: A solution of 2-amino-3-fluorobenzaldehyde (1.39 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), and piperidine (0.1 mL) in ethanol (20 mL) is refluxed for 4 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Gould-Jacobs Reaction for 8-Fluoro-4-hydroxyquinoline-3-carboxylate

This classical reaction is a reliable method for producing 4-hydroxyquinolines, which can be further functionalized.

Procedure: A mixture of 2-fluoroaniline (11.1 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) is heated at 100-110 °C for 1 hour. The resulting intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate, is then added dropwise to 200 mL of boiling Dowtherm A over 15-20 minutes. The ethanol formed during the reaction is allowed to distill off. The mixture is then cooled and diluted with hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried to yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

These modern methods are highly versatile for introducing a wide range of substituents at the C3-position of a pre-functionalized 8-fluoroquinoline. The starting material for these reactions, 3-bromo-8-fluoroquinoline, can be prepared via methods such as the Friedländer synthesis using a halogenated methylene component.

a) Suzuki Coupling for 8-Fluoro-3-phenylquinoline

Procedure: To a solution of 3-bromo-8-fluoroquinoline (226 mg, 1 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2 mmol). The mixture is degassed with argon and then heated at 100 °C for 12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to give 8-fluoro-3-phenylquinoline.

b) Sonogashira Coupling for 8-Fluoro-3-(phenylethynyl)quinoline

Procedure: A mixture of 3-bromo-8-fluoroquinoline (226 mg, 1 mmol), phenylacetylene (123 mg, 1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (4 mg, 0.02 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL) is degassed and stirred at 60 °C for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

c) Buchwald-Hartwig Amination for 8-Fluoro-3-(morpholin-4-yl)quinoline

Procedure: A mixture of 3-bromo-8-fluoroquinoline (226 mg, 1 mmol), morpholine (105 mg, 1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), BINAP (37 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) in toluene (10 mL) is degassed and heated at 100 °C for 18 hours in a sealed tube. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Direct C-H Arylation of 8-Fluoroquinoline

This method allows for the direct formation of a C-C bond at the C3 position without the need for pre-halogenation, representing a more atom-economical approach.

Procedure: A mixture of 8-fluoroquinoline (147 mg, 1 mmol), 4-iodotoluene (218 mg, 1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), tri(o-tolyl)phosphine (12 mg, 0.04 mmol), and cesium carbonate (652 mg, 2 mmol) in DMA (2 mL) is heated at 130 °C for 24 hours in a sealed tube. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Synthetic Strategy Visualizations

Friedlander_Synthesis 2-Amino-3-fluorobenzaldehyde 2-Amino-3-fluorobenzaldehyde Reaction Reaction 2-Amino-3-fluorobenzaldehyde->Reaction Piperidine, EtOH, Reflux Acetylacetone Acetylacetone Acetylacetone->Reaction Product 8-Fluoro-3-acetyl-2-methylquinoline Reaction->Product

Caption: Friedländer synthesis of an 8-fluoro-3-substituted quinoline.

Gould_Jacobs_Reaction 2-Fluoroaniline 2-Fluoroaniline Intermediate Anilinomethylene malonate 2-Fluoroaniline->Intermediate Heat EMME Diethyl ethoxymethylenemalonate EMME->Intermediate Cyclization Thermal Cyclization (Dowtherm A) Intermediate->Cyclization Product Ethyl 8-fluoro-4-hydroxy- quinoline-3-carboxylate Cyclization->Product

Caption: Gould-Jacobs reaction pathway to an 8-fluoroquinoline intermediate.

Cross_Coupling_Routes Start 3-Bromo-8-fluoroquinoline Suzuki Suzuki Coupling (ArB(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Aryl 3-Aryl-8-fluoroquinoline Suzuki->Aryl Alkynyl 3-Alkynyl-8-fluoroquinoline Sonogashira->Alkynyl Amino 3-Amino-8-fluoroquinoline Buchwald->Amino

Caption: Cross-coupling strategies for C3-functionalization.

CH_Arylation 8-Fluoroquinoline 8-Fluoroquinoline Reaction Pd-catalyzed C-H Activation 8-Fluoroquinoline->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Product 3-Aryl-8-fluoroquinoline Reaction->Product

Caption: Direct C-H arylation for 8-fluoro-3-arylquinoline synthesis.

Safety Operating Guide

Proper Disposal of 8-Fluoro-3-iodoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 8-Fluoro-3-iodoquinoline, a compound often used in pharmaceutical research and development. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.[1][2]

Safety Measure Specification
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.
Ventilation All handling and preparation for disposal should occur in a chemical fume hood.[1][2]
Spill Containment Have a spill kit readily available that is appropriate for halogenated organic compounds.

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps in the disposal process. This compound waste should be classified as hazardous chemical waste.

  • Waste Categorization: Label waste containers clearly as "Hazardous Waste" and specify the contents: "this compound".

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous and other types of chemical waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be kept tightly closed when not in use.[2][3]

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[3] The primary recommended disposal method is through a licensed chemical waste disposal company.

Step-by-Step Disposal Protocol:

  • Collection:

    • Carefully transfer the waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into the designated hazardous waste container.

    • Avoid overfilling the container; a general rule is to fill it to no more than 80% of its capacity.

  • Labeling:

    • Ensure the waste container is accurately labeled with the chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2][3]

    • The storage area should be secure and accessible only to authorized personnel.[1][2]

  • Arranging for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with a detailed inventory of the waste.

  • Final Disposal Method:

    • The licensed disposal facility will typically use one of the following methods for the final destruction of the chemical:

      • Controlled Incineration: This is a common method for organic compounds, often involving flue gas scrubbing to remove hazardous byproducts.

      • Licensed Chemical Destruction Plant: These facilities are equipped to handle and neutralize various types of chemical waste in an environmentally sound manner.

Contaminated Packaging:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After proper decontamination, the packaging can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Designated Hazardous Waste Container ppe->segregate label_container Label Container Clearly: 'Hazardous Waste - this compound' segregate->label_container store Store Sealed Container in Designated Cool, Dry, Ventilated Area label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup transport Transport to Licensed Disposal Facility pickup->transport disposal_method Final Disposal transport->disposal_method incineration Controlled Incineration disposal_method->incineration Option 1 destruction Chemical Destruction Plant disposal_method->destruction Option 2 end End: Disposal Complete incineration->end destruction->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Fluoro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS: 866782-59-4). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust provide a full seal around the eyes to protect from splashes. A face shield offers broader protection.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Thicker gloves generally offer better protection. Always use two pairs of chemotherapy-grade gloves.
Body Protection Disposable GownMade of polyethylene-coated polypropylene or other resistant laminate materials. Standard lab coats are not sufficient.
Respiratory Protection Air-purifying respiratorA NIOSH-approved full-face or half-mask air-purifying respirator is necessary, especially when handling the powder form or in case of aerosol generation.
Foot Protection Chemical-resistant bootsSteel-toed and shank boots to protect from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Decontaminate the work surface before and after handling the compound.

2. Donning PPE:

  • Follow the correct sequence for putting on PPE: gown, inner gloves, respiratory protection, eye/face protection, and then outer gloves.

3. Handling the Compound:

  • When handling the solid (powder) form, be extremely careful to avoid generating dust.[5][6]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][5]

4. Decontamination and Doffing PPE:

  • Wipe down all equipment and surfaces with an appropriate deactivating agent.

  • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

Emergency Procedures
IncidentImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically resistant container.

  • Labeling: The label must include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Disposal: Dispose of the waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.[1][2][5] Do not dispose of it down the drain or in regular trash.

Workflow for Handling this compound

G Figure 1: Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_fume_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handle_compound Handle this compound prep_ppe->handle_compound Proceed to Handling handle_store Store in Tightly Closed Container handle_compound->handle_store emergency_spill Spill handle_compound->emergency_spill emergency_exposure Personal Exposure handle_compound->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_store->cleanup_decontaminate Proceed to Cleanup cleanup_doff_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_doff_ppe cleanup_dispose Dispose of Hazardous Waste cleanup_doff_ppe->cleanup_dispose emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.